3-(furan-2-yl)-4-phenylbutan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXUDSXGALJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCN)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(furan-2-yl)-4-phenylbutan-1-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, a molecule of interest for its potential applications in medicinal chemistry and drug development. The proposed synthesis is designed with a focus on established and reliable chemical transformations, ensuring a high degree of reproducibility. This document delves into the strategic considerations behind the chosen route, detailed experimental protocols, and the underlying chemical principles.
Introduction
The synthesis of novel chemical entities with potential therapeutic value is a cornerstone of drug discovery. Molecules incorporating both furan and phenyl moieties are of particular interest due to the diverse pharmacological activities associated with these structural motifs. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous natural products and synthetic drugs.[1] The target molecule, this compound, presents a unique scaffold that could interact with a variety of biological targets. This guide outlines a robust synthetic approach, starting from readily available precursors and proceeding through key intermediates to the final amine product.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials.[2] For this compound, a primary disconnection can be made at the C1-amine bond, suggesting a precursor such as a carboxylic acid or a ketone.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Based on this analysis and available literature, a robust pathway involves the synthesis of the corresponding carboxylic acid, 3-(furan-2-yl)-4-phenylbutanoic acid, followed by its conversion to the target amine. This strategy is advantageous as the synthesis of the carboxylic acid intermediate is well-documented.[3]
Synthetic Pathway and Experimental Protocols
The proposed synthesis is a multi-step process that begins with a malonic ester synthesis to construct the carbon backbone, followed by functional group manipulations to introduce the amine moiety.
Part 1: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid
This part of the synthesis utilizes the classic malonic ester synthesis, a reliable method for preparing carboxylic acids.[3]
Diagram: Synthesis of the Carboxylic Acid Intermediate
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Experimental Protocol: Synthesis of Diethyl 2-(furan-2-ylmethyl)malonate [3]
-
Reagent Preparation: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol (150 mL).
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodio-malonic ester.
-
Alkylation: Add 2-(bromomethyl)furan (1.0 eq.) dropwise to the enolate solution at 0 °C.
-
Reaction and Monitoring: Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Synthesis of Diethyl 2-(furan-2-ylmethyl)-2-(phenylethyl)malonate
-
Enolate Formation: In a similar setup as the first alkylation, dissolve diethyl 2-(furan-2-ylmethyl)malonate (1.0 eq.) in anhydrous ethanol and add a solution of sodium ethoxide (1.05 eq.) at 0 °C. Stir for 1 hour at room temperature.
-
Second Alkylation: Add (2-bromoethyl)benzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction and Monitoring: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the first alkylation.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid [3]
-
Saponification: To the purified diethyl 2-(furan-2-ylmethyl)-2-(phenylethyl)malonate (1.0 eq.), add a solution of sodium hydroxide (2.5 eq.) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution carefully with concentrated hydrochloric acid to pH 1-2. Heat the acidified solution to reflux for 2-4 hours to effect decarboxylation.
-
Isolation: Cool the solution and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(furan-2-yl)-4-phenylbutanoic acid.
-
Purification: The crude acid can be purified by recrystallization or column chromatography.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| First Alkylation | Diethyl malonate, NaOEt, 2-(Bromomethyl)furan | Ethanol, reflux, 6-8 h | 70-80% |
| Second Alkylation | Diethyl 2-(furan-2-ylmethyl)malonate, NaOEt, (2-Bromoethyl)benzene | Ethanol, reflux, 8-12 h | 65-75% |
| Hydrolysis & Decarboxylation | NaOH, HCl | Ethanol/Water, reflux | 80-90% |
Part 2: Conversion of Carboxylic Acid to Amine
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.
Diagram: Curtius Rearrangement for Amine Synthesis
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(furan-2-yl)-4-phenylbutan-1-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound, 3-(furan-2-yl)-4-phenylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the characterization of its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive empirical data for this specific molecule, this guide emphasizes robust experimental protocols and validated computational prediction techniques. By presenting detailed, step-by-step experimental workflows and the causal reasoning behind methodological choices, this document serves as a practical handbook for the laboratory investigation of this compound and analogous compounds, facilitating a deeper understanding of its potential as a drug candidate.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including ionization, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[2][3][4] A thorough understanding and early characterization of these properties are therefore paramount in modern drug discovery to de-risk projects and guide lead optimization efforts.[5]
This guide focuses on this compound, a compound of interest due to its unique structural combination of a furan ring, a phenyl group, and a primary amine. The furan moiety, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, often serving as a bioisostere for a phenyl ring to modulate metabolic stability and receptor interactions.[6] The presence of both aromatic systems and a basic primary amine suggests a complex interplay of properties that will influence its behavior in biological systems.
This document will provide a detailed framework for the experimental determination and computational prediction of the key physicochemical parameters of this compound.
Compound Identification and Structural Features
A clear identification of the molecule is the foundational step for any scientific investigation.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 378773-15-0[7] |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| SMILES | NC(CC(C1=CC=CO1)CC2=CC=CC=C2) |
| Chemical Structure |
The structure reveals a chiral center at the carbon atom bonded to the amine group, indicating the potential for stereoisomers. It is crucial for researchers to consider the specific stereochemistry of their sample, as different enantiomers or diastereomers can exhibit distinct physicochemical and pharmacological properties.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value defines the strength of an acid or base and is critical for predicting a compound's charge state at a given pH. For an amine-containing compound like this compound, the pKa of its conjugate acid will determine the extent of its ionization under physiological conditions (pH ~7.4). This, in turn, profoundly impacts its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa
Due to the absence of experimental data, computational methods provide a valuable first approximation of the pKa. Various software packages, such as ACD/Labs Percepta and ChemDraw, utilize algorithms based on large datasets of experimental values to predict pKa.[6][7][8][9][10] For this compound, the primary aliphatic amine is the most basic functional group and is expected to have a pKa in the range of 9.5 - 10.5.
Experimental Determination of pKa
For precise and reliable pKa determination, experimental methods are indispensable. Potentiometric titration and UV-Vis spectroscopy are two widely accepted techniques.
This classic method involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH.[5][11][12][13][14] The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
If the compound is a base, initially adjust the pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection in the curve.
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.[5]
-
This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization state.[4][15][16][17][18] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined.
Experimental Workflow: UV-Vis pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 8 to 12 for an aliphatic amine).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
-
Spectroscopic Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to achieve the desired final concentration.
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.[16]
-
Lipophilicity (logP/logD): A Measure of Fat-Likeliness
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified by the partition coefficient (P) or its logarithm (logP), which describes the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (D) or logD is used, which is pH-dependent.
Predicted logP
Numerous computational models can predict logP based on the molecular structure. The XLogP3 method is a well-regarded atom-additive method that can provide a reliable estimate.[19][20][21][22][23] Given the presence of two aromatic rings and a hydrocarbon chain, this compound is expected to be moderately lipophilic.
Experimental Determination of logP/logD: The Shake-Flask Method
The "gold standard" for experimental logP/logD determination is the shake-flask method.[24][25][26][27] This technique directly measures the partitioning of the compound between n-octanol and a buffered aqueous solution.
Experimental Workflow: Shake-Flask logD Determination
Caption: Workflow for logD determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning Experiment:
-
Dissolve a known amount of this compound in the pre-saturated aqueous buffer.
-
Add an equal volume of pre-saturated n-octanol.
-
Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).
-
Separate the two phases by centrifugation to ensure a clean separation.
-
-
Quantification and Calculation:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The logD is calculated using the formula: logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for oral drug absorption, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.
Predicted Aqueous Solubility
Computational models can provide an early indication of a compound's solubility.[1][2][28][29][30] These models often take into account factors like logP and molecular weight. Given the predicted lipophilicity of this compound, its intrinsic solubility is likely to be low. However, as a basic compound, its solubility is expected to increase at lower pH due to the formation of the more soluble protonated species.
Experimental Determination of Thermodynamic Solubility
The thermodynamic solubility represents the true equilibrium solubility of a compound and is typically determined using a shake-flask method.[31][32][33][34]
Experimental Workflow: Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of this compound and provided detailed methodologies for their experimental determination and computational prediction. A comprehensive understanding of pKa, logP/logD, and aqueous solubility is fundamental to assessing the drug-like potential of this molecule.
For future work, it is imperative that the experimental protocols detailed herein are performed to generate robust empirical data for this compound. Furthermore, the characterization should be extended to include other important properties such as permeability (e.g., using PAMPA or Caco-2 assays), metabolic stability, and plasma protein binding. The influence of stereochemistry on these properties should also be investigated. The data generated from these studies will be invaluable for guiding any subsequent drug discovery and development efforts involving this promising chemical scaffold.
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An In-Depth Technical Guide to 3-(furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0)
A Note to the Researcher: Publicly available scientific literature on 3-(furan-2-yl)-4-phenylbutan-1-amine is currently limited. This compound is primarily classified as a chemical building block for research purposes.[1] Consequently, this guide synthesizes foundational chemical principles with data on structurally and functionally related furan derivatives to provide a comprehensive technical overview. The methodologies and theoretical discussions presented herein are intended to serve as a robust framework for researchers initiating studies on this specific molecule.
Introduction
This compound is a primary amine containing both a furan ring and a phenyl group.[1][2] Its structural motifs are of significant interest in medicinal chemistry and drug development. The furan nucleus is a versatile scaffold present in numerous compounds with a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The presence of a phenylbutan-1-amine backbone suggests potential applications as an intermediate in the synthesis of more complex molecules, possibly targeting neurological or other biological systems. This guide provides a detailed examination of its chemical properties, potential synthetic routes, and prospective applications in research and development.
Physicochemical Properties & Structural Information
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis.
| Property | Value | Source |
| CAS Number | 378773-15-0 | [1][5] |
| Molecular Formula | C₁₄H₁₇NO | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder | [6] |
| SMILES | NCCC(C1=CC=CO1)CC2=CC=CC=C2 | [2] |
This data is compiled from chemical supplier and database information.
Structural Diagram:
Caption: Standard workflow for purification and analysis.
Detailed Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for amine-containing compounds.
-
Detection: UV detection, likely in the 254 nm range due to the aromatic rings.
-
Purpose: To assess purity and quantify the compound.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive mode would be effective for this primary amine.
-
Analysis: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the proton environment, showing characteristic signals for the furan, phenyl, and aliphatic chain protons.
-
¹³C NMR: Would confirm the carbon skeleton of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Safety and Handling
As with any research chemical where toxicological data is not widely available, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 378773-15-0) represents a valuable, albeit understudied, chemical building block. Its combination of a furan ring and a phenylbutan-1-amine core makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of neuroscience and infectious disease. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to build upon as they explore the potential of this versatile molecule.
References
- This compound|CAS 378773-15-0. (n.d.). Google.
- 3-furan-2-yl-4-phenyl-butylamine cas no.378773-15-0. (n.d.). GuideChem.
- 378773-15-0|this compound. (n.d.). BLDpharm.
- 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE | 378773-15-0. (n.d.). ChemicalBook.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
- Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate.
- Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate.
- Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Asian Journal of Chemistry.
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- 1. benchchem.com [benchchem.com]
- 2. 378773-15-0|this compound|BLD Pharm [bldpharm.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE | 378773-15-0 [chemicalbook.com]
- 6. 3-FURAN-2-YL-4-PHENYL-BUTYLAMINE, CasNo.378773-15-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
An In-depth Technical Guide to the Molecular Structure of 3-(furan-2-yl)-4-phenylbutan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-(furan-2-yl)-4-phenylbutan-1-amine, a compound of significant interest to researchers in medicinal chemistry and drug development. The furan nucleus is a privileged scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The primary amine functional group is also a key pharmacophore, crucial for molecular interactions with biological targets. This guide delineates a proposed synthetic pathway, detailed spectroscopic characterization, and stereochemical considerations for the title compound, offering valuable insights for its synthesis, identification, and potential applications.
Introduction: The Furan-Amine Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in the design of novel therapeutics.[4] Similarly, the primary amine group serves as a critical functional handle for derivatization and a key site for hydrogen bonding interactions with biological macromolecules. The combination of these two moieties in this compound presents a molecule with significant potential for biological activity. This guide aims to provide a detailed technical overview of its molecular structure, based on established chemical principles and spectroscopic data from closely related analogues.
Proposed Synthesis of this compound
Figure 1: Proposed two-step synthesis of this compound from its corresponding carboxylic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-furan-2-yl-4-phenyl-butanamide
-
To a solution of 3-furan-2-yl-4-phenyl-butyric acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an aprotic solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-furan-2-yl-4-phenyl-butanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Structural Elucidation and Spectroscopic Characterization
The molecular structure of this compound can be unequivocally determined through a combination of modern spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known spectra of the analogous carboxylic acid and general spectroscopic principles.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35-7.15 | m | 5H | Phenyl-H |
| ~7.25 | m | 1H | Furan-H5 |
| ~6.25 | m | 1H | Furan-H4 |
| ~6.00 | m | 1H | Furan-H3 |
| ~3.00 | m | 1H | CH-furan |
| ~2.90 | dd | 1H | CH₂-phenyl (diastereotopic) |
| ~2.70 | dd | 1H | CH₂-phenyl (diastereotopic) |
| ~2.65 | t | 2H | CH₂-NH₂ |
| ~1.80 | m | 2H | CH₂-CH₂-NH₂ |
| ~1.30 | br s | 2H | NH₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | Furan C2 |
| ~141.0 | Furan C5 |
| ~139.0 | Phenyl C1' (ipso) |
| ~129.0 | Phenyl C3'/C5' |
| ~128.5 | Phenyl C2'/C6' |
| ~126.0 | Phenyl C4' |
| ~110.0 | Furan C4 |
| ~106.0 | Furan C3 |
| ~42.0 | CH₂-NH₂ |
| ~41.0 | CH₂-phenyl |
| ~40.0 | CH-furan |
| ~35.0 | CH₂-CH₂-NH₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm and a longer relaxation delay (2-5 seconds) are typically used.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400-3250 | N-H stretch (two bands) | Primary amine |
| 3115-3110 | C-H stretch | Furan ring |
| 3080-3010 | C-H stretch | Phenyl ring |
| 2950-2850 | C-H stretch | Aliphatic CH₂ |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic rings |
| 1650-1580 | N-H bend (scissoring) | Primary amine |
| 1250-1020 | C-N stretch | Aliphatic amine |
| ~1010 | C-O-C stretch | Furan ring |
| 910-665 | N-H wag | Primary amine |
| ~740, ~700 | C-H out-of-plane bend | Monosubstituted phenyl |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to obtain a good signal-to-noise ratio.
-
Data Processing : Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
|---|---|
| 215 | [M]⁺ (Molecular Ion) |
| 124 | [M - C₆H₅CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).
Stereochemistry
The structure of this compound contains one chiral center at the carbon atom bearing the furan and phenylmethyl substituents (C3). Therefore, the compound can exist as a pair of enantiomers, (R)-3-(furan-2-yl)-4-phenylbutan-1-amine and (S)-3-(furan-2-yl)-4-phenylbutan-1-amine.
Figure 2: The (R) and (S) enantiomers of this compound. (Note: Image placeholders are used in the DOT script and would need to be replaced with actual chemical structure images for rendering).
The separation and characterization of these enantiomers are crucial as they may exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Chiral Column : A polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD-H column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation : Dissolve the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis : Inject a small volume (e.g., 10 µL) and monitor the chromatogram for the separation of the two enantiomeric peaks.
Potential Biological Significance
The furan moiety is present in a wide array of natural products and synthetic compounds with demonstrated biological activities.[1][3] These activities span from antimicrobial and antiviral to anti-inflammatory and anticancer effects.[4] The structural similarity of this compound to known bioactive molecules suggests its potential as a lead compound in drug discovery. The presence of the primary amine allows for its classification as a potential monoamine oxidase (MAO) inhibitor or as a ligand for various receptors and transporters in the central nervous system. Further pharmacological screening of this compound is warranted to explore its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. A plausible synthetic route has been proposed, and comprehensive spectroscopic characterization data (NMR, IR, MS) have been predicted based on sound chemical principles and data from a close structural analog. The stereochemical properties of the molecule have also been discussed, along with a protocol for chiral separation. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-containing compounds.
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Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Available at: [Link]
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Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions - ResearchGate. Available at: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. Available at: [Link]
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Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC - NIH. Available at: [Link]
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A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. Available at: [Link]
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Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Structure and Spectroscopy of Furan:H2O Complexes - PubMed. Available at: [Link]
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Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]
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Synthesis of furan synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. Available at: [Link]
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]
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A new synthesis of substituted furans | Journal of the American Chemical Society. Available at: [Link]
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SPECTROSCOPIC STUDIES OF -3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID COMPOUND DFT METHOD (FT-IR AND FT-RAMAN), NBO ANALYSIS, HOMO-LUMO, FIRST ORDER HYPERPOLARIZABILITY, AND DOCKING STUDIES. Available at: [Link]
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Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - NIH. Available at: [Link]
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REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Available at: [Link]
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Physicochemical and pharmacological study of some newly synthesized furan imine derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]
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Impurities Characterization in Pharmaceuticals: A Review - IJPPR. Available at: [Link]
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Synthesis and Characterization of Impurities of an Anticonvulsant Drug, Lamotrigine. Available at: [Link]
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Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]
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Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. Available at: [Link]
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Synthetic and pharmacological profile of Furan - ResearchGate. Available at: [Link]
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Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed. Available at: [Link]
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Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols | Request PDF. Available at: [Link]
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Regioselective Synthesis of Furan-Fused 3Hydroxy2,2-dimethylchroman, NG121 Model Compound - ResearchGate. Available at: [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
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Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
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An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutan-1-amine
This technical guide provides a comprehensive overview of the chemical entity 3-(furan-2-yl)-4-phenylbutan-1-amine, designed for researchers, scientists, and professionals in the field of drug development. The guide covers its nomenclature, predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on its structural motifs.
Chemical Identity and Nomenclature
The chemical compound with the structure this compound is a primary amine featuring a furan ring and a phenyl group attached to a butane backbone.
IUPAC Name
The systematic IUPAC name for this compound is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a four-carbon chain (butane). The amine group is located at position 1, leading to the suffix "-1-amine". The substituents on this butane chain are a furan-2-yl group at position 3 and a phenyl group at position 4.
Synonyms and Identifiers
While this compound is not extensively documented in major public chemical databases, it is listed in commercial catalogs with the following identifiers:
At present, there are no widely recognized synonyms for this compound.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the compound's behavior and are valuable for initial experimental design.
| Property | Predicted Value |
| Boiling Point | ~330-350 °C |
| Melting Point | Not available |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 |
| pKa (amine) | ~9.5-10.5 |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be conceptualized through a multi-step process involving the formation of the carbon skeleton followed by the introduction of the amine functionality. The following is a detailed, step-by-step methodology.
Rationale for Synthetic Strategy
The proposed synthesis begins with the construction of a key intermediate, a furan-substituted phenylbutanone, via a Michael addition. This is a reliable method for forming carbon-carbon bonds. The subsequent introduction of the amine group is achieved through reductive amination, a robust and widely used transformation in organic synthesis that efficiently converts ketones to amines.[2]
Experimental Protocol
Step 1: Synthesis of 1-(Furan-2-yl)-4-phenylbut-3-en-2-one (Chalcone Analogue)
-
To a stirred solution of 2-acetylfuran (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the chalcone analogue.
Step 2: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-2-one (Michael Addition)
-
Prepare a Gilman reagent (lithium dimethylcuprate, LiMe₂Cu) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at 0 °C.
-
To the freshly prepared Gilman reagent, add a solution of the chalcone analogue from Step 1 (1.0 eq) in diethyl ether dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography.
Step 3: Synthesis of this compound (Reductive Amination)
-
Dissolve the ketone from Step 2 (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and basify with a concentrated sodium hydroxide solution to pH > 12.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify by column chromatography to yield this compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Potential Pharmacological Applications
The pharmacological profile of this compound has not been experimentally determined. However, by examining its structural components—the furan ring and the phenylbutanamine scaffold—we can infer potential areas of biological activity for further investigation.
The Furan Moiety in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[3][4] It is often considered a bioisostere of the phenyl ring and can participate in various biological interactions. Furan derivatives have demonstrated a wide range of therapeutic properties, including:
-
Antimicrobial and Antifungal Activity: The furan nucleus is a core component of several antibacterial and antifungal agents.[5][6]
-
Anti-inflammatory Effects: Certain furan-containing compounds exhibit anti-inflammatory properties.[5][6]
-
Anticancer Properties: Some novel furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]
-
Central Nervous System (CNS) Activity: The furan scaffold is present in compounds with antidepressant, anticonvulsant, and anxiolytic activities.[8]
The Phenylbutanamine Scaffold
The phenylbutanamine structure is a derivative of phenethylamine, a well-known class of compounds with significant CNS activity. Phenylalkylamines are known to interact with various neurotransmitter systems.[9] Derivatives of phenylbutanamine have been explored for their potential as:
-
Dopamine Reuptake Inhibitors: The phenethylamine backbone is crucial for interaction with the dopamine transporter (DAT).[10]
-
Central Nervous System Stimulants: Modifications to the phenylalkylamine structure can lead to compounds with stimulant properties.[9]
Inferred Potential Applications
Given the combination of the furan ring and the phenylbutanamine scaffold, this compound could be a candidate for investigation in the following therapeutic areas:
-
Neuropharmacology: Due to the phenylbutanamine core, this compound may exhibit activity at monoamine transporters or receptors, suggesting potential applications as a CNS stimulant, antidepressant, or a tool for studying neurological pathways.
-
Antimicrobial Drug Discovery: The presence of the furan moiety suggests that the compound could be screened for antibacterial or antifungal properties.
-
Oncology: As with many novel heterocyclic compounds, it could be evaluated for potential anticancer activity.[7]
The logical relationship for inferring these potential applications is illustrated in the diagram below.
Caption: Inferred potential applications based on structural motifs.
Conclusion
This compound is a chemical compound with a unique combination of a furan heterocycle and a phenylbutanamine framework. While experimental data on this specific molecule is scarce, this guide provides a solid foundation for researchers by outlining its formal nomenclature, predicted properties, a detailed and plausible synthetic pathway, and a rationale for its potential pharmacological applications. The insights presented here, based on the well-documented activities of its constituent chemical motifs, should encourage and facilitate further investigation into the properties and potential uses of this compound in medicinal chemistry and drug discovery.
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Spectroscopic and Structural Elucidation of 3-(Furan-2-yl)-4-phenylbutan-1-amine: A Predictive Technical Guide
Introduction
3-(Furan-2-yl)-4-phenylbutan-1-amine is a substituted furan derivative incorporating a primary amine and a phenyl group. Its chemical structure, featuring a chiral center and multiple functional groups, presents a compelling case for comprehensive spectroscopic analysis. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the furan and amine moieties.[1] This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As experimental spectra for this specific compound (CAS No. 378773-15-0) are not widely available in public-facing databases, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable spectral profile.[2] The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and validate this and structurally related molecules.
Molecular Structure and Functional Group Analysis
The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.
-
Core Structure: The molecule is built on a butane chain.
-
Key Substituents:
-
A 2-substituted furan ring : An electron-rich aromatic heterocycle.[3]
-
A phenyl ring : A standard aromatic group.
-
A primary amine (-NH₂) : A key functional group with characteristic IR and NMR signals.[4]
-
A chiral center at the C3 position, which will lead to diastereotopic protons in the adjacent methylene groups, complicating the ¹H NMR spectrum.
-
Below is the chemical structure with IUPAC numbering for NMR assignment purposes.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to overlapping signals in the aliphatic region and the presence of a chiral center.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |
| Phenyl (C₆H₅) | 7.15 - 7.35 | m | - | A complex multiplet typical for a monosubstituted benzene ring. |
| Furan H-5' | ~7.28 | dd | J ≈ 1.8, 0.8 | The α-proton adjacent to the oxygen is the most deshielded furan proton.[5][6] |
| Furan H-3' | ~6.25 | dd | J ≈ 3.2, 0.8 | The β-proton coupled to H-4' and H-5'.[5] |
| Furan H-4' | ~6.05 | dd | J ≈ 3.2, 1.8 | The other β-proton, coupled to H-3' and H-5'.[6] |
| C4-H₂ (Benzylic) | 2.70 - 2.90 | m | - | Methylene protons adjacent to the phenyl group and the chiral center (C3). Expected to be a complex multiplet (diastereotopic). |
| C1-H₂ | 2.55 - 2.75 | m | - | Methylene protons adjacent to the amine group. |
| C3-H | 2.95 - 3.15 | m | - | Methine proton at the chiral center, coupled to protons at C2 and C4. |
| C2-H₂ | 1.70 - 1.90 | m | - | Methylene protons coupled to C1 and C3. Expected to be a complex multiplet (diastereotopic). |
| N-H₂ | ~1.40 | br s | - | A broad singlet for the primary amine protons. The chemical shift is concentration-dependent and the signal disappears upon D₂O exchange.[7] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon spectrum provides a count of unique carbon environments and information about their electronic state.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Furan C-2' | ~156 | The substituted furan carbon, most deshielded due to oxygen attachment.[8] |
| Phenyl C-ipso | ~140 | The substituted carbon of the phenyl ring. |
| Phenyl C-ortho/meta/para | 126 - 129 | Characteristic signals for unsubstituted carbons in a phenyl ring. |
| Furan C-5' | ~141 | α-carbon of the furan ring.[8] |
| Furan C-3' | ~110 | β-carbon of the furan ring.[9] |
| Furan C-4' | ~106 | β-carbon of the furan ring.[9] |
| C1 | ~42 | Carbon adjacent to the primary amine. |
| C4 (Benzylic) | ~40 | Benzylic carbon. |
| C3 | ~38 | Aliphatic methine carbon. |
| C2 | ~35 | Aliphatic methylene carbon. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[10] Ensure the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum followed by the ¹³C spectrum. For detailed structural confirmation, advanced 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish H-H and C-H correlations, respectively.
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[3] Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups based on their vibrational modes.[11]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3100 | Medium | C-H Stretch | Furan Ring |
| 3080 - 3010 | Medium | C-H Stretch | Phenyl Ring |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1500 | Medium-Weak | C=C Stretch | Furan & Phenyl Rings |
| 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |
| ~1100 | Strong | C-O-C Asymmetric Stretch | Furan Ring |
| 910 - 665 | Strong, Broad | N-H Wag | Primary/Secondary Amines |
| 750 - 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |
Causality: The primary amine is expected to show two distinct N-H stretching bands (asymmetric and symmetric), a characteristic feature that distinguishes it from secondary amines.[4] The C-O-C stretch of the furan ring is typically a strong and prominent absorption.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Run a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The nominal molecular weight of C₁₄H₁₇NO is 215.29 g/mol .
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Neutral Loss | Rationale |
| 215 | [M]⁺ | - | Molecular Ion |
| 124 | [C₈H₈O]⁺ | C₆H₉N | Cleavage between C2 and C3. |
| 91 | [C₇H₇]⁺ | C₇H₁₀NO | Benzylic cleavage to form the stable tropylium cation. This is a very common fragmentation for compounds with a benzyl group. |
| 81 | [C₅H₅O]⁺ | C₉H₁₂N | Fragmentation of the alkyl chain, leading to the furfuryl cation. |
| 44 | [C₂H₆N]⁺ | C₁₂H₁₁O | Alpha-cleavage next to the amine, a characteristic fragmentation for primary amines.[13] |
Proposed Fragmentation Pathway
The fragmentation is dictated by the most stable carbocations that can be formed. Benzylic cleavage and cleavage alpha to the nitrogen are expected to be dominant pathways.
Caption: Proposed EI-MS fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ionization source like Electrospray Ionization (ESI) is preferred.[14]
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV for GC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).[10]
-
Detection: Detect the ions and generate the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and confirm the elemental composition.
Integrated Spectroscopic Workflow
A robust structural elucidation relies on the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates a logical, self-validating approach to compound characterization.
Caption: Integrated workflow for structural elucidation.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for this compound. By systematically analyzing the expected outcomes from NMR, IR, and MS, a detailed "fingerprint" for the molecule has been established. The predicted ¹H and ¹³C NMR chemical shifts define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups including the primary amine and aromatic rings, and the mass spectrum provides the molecular weight and plausible fragmentation patterns. The inclusion of standardized, self-validating protocols ensures that this guide serves as a practical tool for researchers aiming to synthesize or identify this compound, providing a strong basis for the interpretation of experimentally acquired data.
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An In-depth Technical Guide to the Retrosynthetic Analysis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Abstract
This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 3-(furan-2-yl)-4-phenylbutan-1-amine, a chiral amine with potential applications in pharmaceutical development. As Senior Application Scientist, the narrative moves beyond a mere recitation of synthetic steps to provide a causal understanding of the strategic choices underpinning each disconnection and forward reaction. This document is structured to offer researchers, scientists, and drug development professionals a robust framework for designing and executing the synthesis of this and structurally related molecules. The guide emphasizes scientific integrity through self-validating protocols, authoritative citations to peer-reviewed literature, and clear, data-driven visualizations to facilitate comprehension and reproducibility.
Introduction to Retrosynthetic Analysis
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials.[1] This process, pioneered by E.J. Corey, involves a series of "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward (synthetic) direction.[1] For the target molecule, this compound (1) , the key structural features to consider are the primary amine, the chiral center at C3, and the juxtaposition of the furan and phenyl rings. The presence of the acid-sensitive furan ring is a critical consideration that will influence the choice of reagents and reaction conditions throughout any proposed synthesis.[2]
Strategic Disconnections and Proposed Pathways
A thorough analysis of the target molecule 1 reveals several strategic C-N and C-C bonds that can be disconnected to yield plausible synthetic precursors. This guide will focus on three distinct and logical retrosynthetic pathways.
Caption: High-level overview of the retrosynthetic strategies for this compound.
Pathway 1: Reductive Amination Approach
The most direct disconnection is that of the C-N bond of the primary amine. This leads to a ketone precursor, 3-(furan-2-yl)-4-phenylbutan-2-one, and an ammonia equivalent. This approach is attractive due to the wide availability of reductive amination protocols.[3][4][5]
Caption: Retrosynthetic analysis via the Reductive Amination pathway.
Forward Synthesis (Pathway 1): The synthesis commences with an aldol condensation between furfural (3) and benzylacetone (4) to yield an α,β-unsaturated ketone. Subsequent reduction of the double bond affords the saturated ketone (2) . Finally, reductive amination of ketone (2) with ammonia provides the target amine (1) .
Pathway 2: Conjugate Addition Approach
Disconnecting the C3-C4 bond suggests a conjugate addition of a phenyl nucleophile to an α,β-unsaturated furan-containing acceptor. This strategy is powerful for creating the key carbon-carbon bond.[6][7]
Caption: Retrosynthetic analysis via the Conjugate Addition pathway.
Forward Synthesis (Pathway 2): This route begins with the synthesis of a suitable α,β-unsaturated ester derived from furfural. A conjugate addition of a phenyl organometallic reagent, such as a Gilman cuprate, introduces the phenyl group at the β-position. The resulting ester can then be converted to the primary amine through a series of standard functional group transformations, such as reduction to the alcohol, conversion to a leaving group, and displacement with an azide followed by reduction.
Pathway 3: Wittig Olefination and Asymmetric Synthesis
A disconnection of the C2-C3 bond points towards a Wittig-type reaction to form an alkene intermediate, which can then be further elaborated.[8][9][10][11] This pathway also provides an opportunity to introduce chirality early in the synthesis.
Caption: Retrosynthetic analysis via the Wittig Olefination pathway.
Forward Synthesis (Pathway 3): The synthesis starts with the preparation of a furyl phosphonium ylide from 2-(bromomethyl)furan and triphenylphosphine. A Wittig reaction with 3-phenylpropanal would then yield the corresponding alkene. Subsequent asymmetric functionalization, for instance, an asymmetric aminohydroxylation or hydroamination, would install the amine and establish the stereocenter.
Detailed Experimental Protocols and Mechanistic Insights
Pathway 1: Reductive Amination
This pathway is often favored for its operational simplicity.
Step 1: Synthesis of 1-(Furan-2-yl)-5-phenylpent-1-en-3-one
-
Protocol: To a solution of furfural (1.0 eq) and benzylacetone (1.1 eq) in ethanol, an aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Causality: The basic conditions facilitate the deprotonation of the α-carbon of benzylacetone, forming an enolate which then acts as a nucleophile in an aldol addition to the electrophilic carbonyl of furfural. Subsequent dehydration under the reaction conditions yields the α,β-unsaturated ketone.
Step 2: Synthesis of 1-(Furan-2-yl)-5-phenylpentan-3-one (2)
-
Protocol: The enone from the previous step is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is hydrogenated under a balloon of H₂ at room temperature until TLC analysis indicates complete consumption of the starting material. The catalyst is removed by filtration through Celite, and the solvent is evaporated in vacuo.
-
Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the enone in the presence of the furan ring and the ketone.
Step 3: Synthesis of this compound (1)
-
Protocol: The ketone (2) is dissolved in methanol, and an excess of ammonium acetate is added, followed by sodium cyanoborohydride (1.5 eq).[3][5] The reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried and concentrated. Purification is achieved by column chromatography.
-
Causality: The ketone reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, driving the equilibrium towards the amine product.[3] For an asymmetric synthesis, a chiral auxiliary like tert-butanesulfinamide can be used.[12][13][14][15][16]
| Step | Reactants | Reagents | Typical Yield |
| 1 | Furfural, Benzylacetone | NaOH, Ethanol | 85-95% |
| 2 | Enone | H₂, Pd/C, Ethanol | >95% |
| 3 | Ketone (2) | NH₄OAc, NaBH₃CN, MeOH | 60-75% |
Pathway 2: Conjugate Addition
This route offers excellent control over the formation of the C3-C4 bond.
Step 1: Synthesis of Ethyl 3-(furan-2-yl)acrylate
-
Protocol: A mixture of furfural (1.0 eq), ethyl acetate (as both reactant and solvent), and sodium ethoxide (1.2 eq) is heated at reflux for 6 hours. After cooling, the reaction is quenched with dilute acid and extracted with ether. The organic layer is washed, dried, and concentrated to give the acrylate.
-
Causality: This is a Claisen-Schmidt condensation where the enolate of ethyl acetate adds to furfural, followed by elimination to form the α,β-unsaturated ester.
Step 2: Conjugate Addition of a Phenyl Group
-
Protocol: To a solution of lithium diphenylcuprate (prepared from phenyllithium and copper(I) iodide) in THF at -78 °C, a solution of ethyl 3-(furan-2-yl)acrylate (1.0 eq) in THF is added dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ether.
-
Causality: Organocuprates are soft nucleophiles and preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7]
Step 3: Conversion to the Amine (1)
-
Protocol: The ester from the previous step is reduced to the corresponding alcohol using LiAlH₄ in THF. The alcohol is then converted to a tosylate using tosyl chloride and pyridine. The tosylate is subsequently displaced with sodium azide in DMF to yield an azide, which is finally reduced to the primary amine (1) using LiAlH₄ or by catalytic hydrogenation.
-
Causality: This is a standard sequence of functional group interconversions. Each step is a well-established and high-yielding transformation.
| Step | Reactants | Reagents | Typical Yield |
| 1 | Furfural, Ethyl Acetate | NaOEt | 70-80% |
| 2 | Acrylate | Ph₂CuLi, THF | 80-90% |
| 3 | Ester | 1. LiAlH₄ 2. TsCl, Py 3. NaN₃, DMF 4. LiAlH₄ | ~60% over 4 steps |
Conclusion
The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control. The Reductive Amination pathway offers a concise and high-yielding approach, while the Conjugate Addition route provides excellent control for the key C-C bond formation. The Wittig Olefination pathway presents a valuable alternative, particularly when asymmetric synthesis is a primary goal. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this and related molecules.
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The Furan Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its unique stereoelectronic properties, including its ability to act as a bioisostere of a phenyl ring with a more favorable hydrophilic-lipophilic balance, make it a highly sought-after scaffold in the design of novel therapeutics.[2] This guide provides a comprehensive exploration of the vast biological activities of furan-containing compounds, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will dissect the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and offer insights into the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation furan-based therapeutics.
The Furan Moiety: A Versatile Pharmacophore
The furan nucleus is a deceptively simple yet remarkably versatile scaffold. Its aromaticity, coupled with the electronegativity of the oxygen atom, creates a unique electronic distribution that facilitates a variety of interactions with biological targets, including hydrogen bonding and π–π stacking.[2] Furthermore, the furan ring is amenable to a wide range of chemical modifications at its 2, 3, 4, and 5 positions, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2] Slight alterations in the substitution pattern on the furan ring can lead to significant differences in biological activity, a feature that medicinal chemists exploit to optimize lead compounds.[1]
Anticancer Activity of Furan-Containing Compounds
A significant body of research has established furan derivatives as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4]
Mechanisms of Anticancer Action
Furan-containing compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.
-
Inhibition of Tubulin Polymerization: Certain furan derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Modulation of Signaling Pathways: Furan-based compounds have been found to modulate key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation, survival, and metastasis.[6]
-
Induction of Apoptosis: Many furan derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Enzyme Inhibition: Furan-containing molecules can also act as inhibitors of enzymes that are critical for cancer cell growth and survival, such as protein kinases and topoisomerases.[4]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of furan derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of furan-containing compounds, highlighting their potent cytotoxic effects.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical) | 3.204 | [3] |
| Furan-Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [3] |
| Furan-Chalcone | Diaryl ether-containing chalcone | MCF-7 (Breast) | 3.44 | [5] |
| Furan-Chalcone | Diaryl ether-containing chalcone | HepG2 (Liver) | 4.64 | [5] |
| Bis-Chalcone | Thiophene-containing bis-chalcone (5b) | MCF-7 (Breast) | 4.05 | [4] |
| Furan Derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent | [6] |
| Furan-Pyridinone | Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Activity of Furan-Containing Compounds
Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a classic example of a furan-based antibiotic used to treat urinary tract infections.[11] The antimicrobial spectrum of furan compounds is broad, encompassing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12]
Mechanism of Antimicrobial Action
The antimicrobial activity of many furan derivatives, particularly the nitrofurans, is dependent on the reductive activation of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[13]
Caption: Mechanism of action of nitrofuran antibiotics.
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial activity of furan derivatives is most commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Furan-Chalcone | Compound 2a | Staphylococcus aureus | 256 | [12] |
| Furan-Chalcone | Compound 2a | Escherichia coli | 512 | [12] |
| Furan-Chalcone | Compound 2c | Escherichia coli | 1024 | [12] |
| Δ²-Pyrazoline | Compound 3a/3b | Escherichia coli | Weakly Active | [12] |
| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Bacterial & Fungal Strains | 150.7–295 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[15][16]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[15]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the furan-containing compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after the addition of the inoculum. Add the diluted inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic can also be included as a reference.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[13]
Anti-inflammatory Activity of Furan-Containing Compounds
Several furan derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[17] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17]
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many furan-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18][19]
Caption: Selective inhibition of COX-2 by furan derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of furan derivatives is often evaluated by determining their IC50 values for the inhibition of COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a critical parameter.[20][21]
| Compound Class | Specific Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Diaryl Furanone | Methyl sulfone derivative 28 | >100 | 0.06 | >1667 | [17] |
| Naphthofuranone | Compound 30 | >500 | 0.329 | >1519 | [17] |
| Thiophene Carboxamide | Compound VIIa | 19.5 | 0.29 | 67.2 | [21] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method for assessing COX inhibition involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.[22][23]
Principle: The assay measures the amount of PGE2 produced by the COX enzymes in the presence and absence of the test compound. A reduction in PGE2 production indicates inhibition of COX activity.[22]
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare serial dilutions of the furan-containing test compounds.
-
Pre-incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[22]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid or a specific COX inhibitor.
-
Quantification of PGE2: The amount of PGE2 produced in each well is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Neuroprotective Potential of Furan-Containing Compounds
Emerging research suggests that furan derivatives may hold promise for the treatment of neurodegenerative diseases.[2] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[2]
Mechanisms of Neuroprotection
-
Antioxidant Activity: Furan-containing compounds can scavenge free radicals and reduce oxidative stress, which is a key contributor to neuronal damage in neurodegenerative disorders.[2]
-
Anti-inflammatory Effects: By inhibiting inflammatory pathways in the brain, furan derivatives can reduce neuroinflammation, a critical factor in the progression of diseases like Alzheimer's and Parkinson's.[2]
Experimental Evaluation of Neuroprotective Effects
The neuroprotective potential of furan compounds can be assessed using a variety of in vitro and in vivo models.[24]
In Vitro Models:
-
Cell Viability Assays: Assess the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y, PC12) from toxins that induce oxidative stress or apoptosis, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).[25]
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes to quantify the reduction of intracellular ROS levels in neuronal cells treated with the furan compounds.
-
Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in microglia or astrocyte cell cultures stimulated with lipopolysaccharide (LPS).[26]
Pharmacokinetics and Toxicology: A Critical Consideration
While the furan scaffold is a valuable pharmacophore, it is not without its liabilities. A critical consideration in the development of furan-containing drugs is the potential for metabolic activation to form reactive and potentially toxic metabolites.[27][28]
Metabolic Activation of the Furan Ring
The furan ring can be oxidized by cytochrome P450 enzymes to form highly reactive electrophilic intermediates, such as epoxides or cis-enediones.[29][30] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[30]
Caption: Metabolic activation and detoxification of furan-containing compounds.
Detoxification Pathways
Glutathione (GSH) plays a crucial role in the detoxification of reactive furan metabolites by conjugating with them to form less reactive, water-soluble compounds that can be readily excreted.[29]
Strategies to Mitigate Toxicity
Medicinal chemists can employ several strategies to minimize the risk of toxicity associated with the furan scaffold:
-
Structural Modification: Altering the substitution pattern on the furan ring can influence its metabolic fate and reduce the formation of reactive intermediates.
-
Bioisosteric Replacement: In some cases, the furan ring can be replaced with other five-membered heterocycles, such as thiophene or pyrrole, to improve the toxicological profile while maintaining biological activity.
Conclusion and Future Directions
The furan scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its versatility and amenability to chemical modification have led to the discovery of potent and selective compounds with a wide range of biological activities. Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by furan derivatives will facilitate the design of more effective and safer drugs.
-
Development of More Selective Inhibitors: The design of furan-based compounds with high selectivity for their intended targets will be crucial for minimizing off-target effects and improving their therapeutic index.
-
Application of Novel Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery strategies may help to improve the pharmacokinetic properties and reduce the toxicity of furan-containing drugs.
-
Exploration of New Therapeutic Areas: The diverse biological activities of furan derivatives suggest that they may have therapeutic potential in a wide range of diseases beyond those already explored.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the furan scaffold and contribute to the development of innovative medicines for the treatment of human diseases.
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The Strategic Intermediate: A Technical Guide to 3-(furan-2-yl)-4-phenylbutan-1-amine in Modern Drug Discovery
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug development, the furan nucleus stands out as a versatile and highly valued heterocyclic scaffold.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring, while offering a distinct hydrophilic-lipophilic balance, make it a compelling component in the design of novel therapeutics.[3][4] Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5] This guide focuses on a key synthetic intermediate, 3-(furan-2-yl)-4-phenylbutan-1-amine , providing an in-depth analysis of its synthesis, physicochemical properties, and strategic applications for researchers and professionals in drug development.
Synthesis of this compound: A Multi-step Approach
The synthesis of the target amine is a multi-step process that begins with the construction of its carboxylic acid precursor, 3-(furan-2-yl)-4-phenylbutanoic acid. The subsequent conversion of the carboxylic acid to the primary amine requires careful selection of reagents to ensure high yield and purity.
Part 1: Synthesis of the Precursor Acid: 3-(furan-2-yl)-4-phenylbutanoic Acid
Several synthetic routes can be employed to prepare 3-(furan-2-yl)-4-phenylbutanoic acid. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A common and effective approach is the Malonic Ester Synthesis.
Methodology: Malonic Ester Synthesis
This classical method provides a reliable pathway to the butanoic acid derivative through sequential alkylation of diethyl malonate.
Experimental Protocol:
-
Step 1: Formation of Diethyl 2-(furan-2-ylmethyl)malonate. In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq.) in anhydrous ethanol. Diethyl malonate (1.0 eq.) is then added dropwise at 0 °C. After stirring for 1 hour at room temperature, 2-(bromomethyl)furan (1.0 eq.) is added, and the mixture is refluxed for 6-8 hours.
-
Step 2: Alkylation with Benzyl Bromide. The crude diethyl 2-(furan-2-ylmethyl)malonate is treated with a second equivalent of sodium ethoxide, followed by the addition of benzyl bromide (1.0 eq.). The reaction mixture is refluxed until the starting material is consumed.
-
Step 3: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is saponified using a solution of sodium hydroxide in water and ethanol, followed by heating to reflux. The reaction mixture is then acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding 3-(furan-2-yl)-4-phenylbutanoic acid.
Causality Behind Experimental Choices:
The use of a strong base like sodium ethoxide is crucial for the quantitative deprotonation of diethyl malonate, forming the nucleophilic enolate required for the alkylation steps. The sequential addition of the alkylating agents allows for controlled construction of the carbon skeleton. The final hydrolysis and decarboxylation step is a classic transformation of malonic esters to carboxylic acids.
Diagram: Synthetic Pathway to 3-(furan-2-yl)-4-phenylbutanoic Acid
Caption: Malonic ester synthesis of the butanoic acid precursor.
Part 2: Conversion to the Target Amine: this compound
The conversion of the carboxylic acid to the primary amine can be achieved through several methods, with the Curtius rearrangement offering a reliable and high-yielding route that avoids the use of harsh reducing agents that could affect the furan ring.
Methodology: Curtius Rearrangement
The Curtius rearrangement involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate is subsequently hydrolyzed to the desired primary amine.[3]
Experimental Protocol:
-
Step 1: Acyl Azide Formation. 3-(furan-2-yl)-4-phenylbutanoic acid (1.0 eq.) is dissolved in an inert solvent such as acetone or tetrahydrofuran. To this solution, triethylamine (1.1 eq.) is added, followed by the dropwise addition of ethyl chloroformate (1.1 eq.) at 0 °C to form a mixed anhydride. After stirring for 30 minutes, a solution of sodium azide (1.5 eq.) in water is added, and the reaction is stirred vigorously for 1-2 hours.
-
Step 2: Rearrangement and Trapping. The acyl azide is extracted into a solvent like toluene and heated to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. The isocyanate can be trapped by adding an alcohol (e.g., benzyl alcohol) to form a stable carbamate, which can be isolated and purified.
-
Step 3: Hydrolysis to the Amine. The purified carbamate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. Alternatively, direct hydrolysis of the isocyanate can be performed, though this may lead to side products.
Causality Behind Experimental Choices:
The conversion of the carboxylic acid to a mixed anhydride activates it for nucleophilic attack by the azide ion. The thermal rearrangement of the acyl azide to the isocyanate is a concerted and stereospecific process. Trapping the isocyanate as a carbamate allows for easier purification before the final deprotection to the amine.
Diagram: Conversion of Carboxylic Acid to Amine
Caption: Curtius rearrangement for the synthesis of the target amine.
Physicochemical and Spectroscopic Characterization
While experimentally determined data for this compound is not widely published, a predictive analysis based on the spectral characteristics of its constituent functional groups provides a valuable reference for its identification and characterization.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C14H17NO |
| Molecular Weight | 215.29 g/mol |
| Appearance | Likely a pale yellow to brown oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 1H, furan H5), ~6.3 (m, 1H, furan H3), ~6.0 (m, 1H, furan H4), ~7.2-7.4 (m, 5H, Ar-H), ~2.8-3.0 (m, 2H, CH₂-N), ~2.6-2.8 (m, 2H, Ph-CH₂), ~1.5-1.8 (m, 3H, CH and CH₂), ~1.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~155-160 (furan C2), ~141 (furan C5), ~110 (furan C3), ~105 (furan C4), ~138-140 (Ar-C), ~128-129 (Ar-CH), ~126 (Ar-CH), ~40-45 (CH₂-N), ~35-40 (Ph-CH₂), ~30-35 (CH₂), ~30-35 (CH) |
| IR (thin film) | ~3300-3400 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (aromatic C-H stretch), ~2850-2950 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1015 cm⁻¹ (furan C-O-C stretch) |
| Mass Spec (EI) | M⁺ at m/z 215, characteristic fragments from cleavage of the butylamine chain and fragmentation of the furan and phenyl rings. |
Applications in Drug Development: A Key Intermediate for Complex Molecules
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a reactive handle for the introduction of various functionalities, while the furan and phenyl groups contribute to the overall pharmacophore.
Conclusion
This compound is a strategically important synthetic intermediate that leverages the privileged nature of the furan scaffold. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic transformations. The ability to introduce a primary amine at a specific position within a molecule containing both furan and phenyl moieties provides medicinal chemists with a powerful tool for the construction of novel and potentially potent therapeutic agents. This guide provides a comprehensive overview of its synthesis and predicted properties, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Application of furan derivative in medicinal field. (n.d.).
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018).
- Hofmann Rearrangement. (n.d.). Wikipedia.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).
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A Technical Guide to the Stereoselective Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine Enantiomers
Introduction: The Significance of Chiral γ-Aryl-β-Furyl Primary Amines in Drug Discovery
Chiral amines are fundamental building blocks in medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center.[1] The enantiomers of 3-(furan-2-yl)-4-phenylbutan-1-amine represent a class of γ-aryl-β-furyl primary amines that hold considerable potential as key intermediates in the synthesis of novel therapeutic agents. The precise spatial arrangement of the furan and phenyl moieties, dictated by the stereochemistry at the C3 and C4 positions, can lead to distinct pharmacological profiles. The furan ring, a bioisostere for a phenyl group, can engage in unique interactions with biological targets, while the adjacent chiral amine and phenyl group provide further points for molecular recognition. Consequently, the development of robust and efficient stereoselective synthetic routes to access both enantiomers of this scaffold is of paramount importance for drug discovery and development programs.
This in-depth technical guide presents a critical overview and detailed protocols for three distinct and powerful strategies for the stereoselective synthesis of the enantiomers of this compound:
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable substrate-controlled approach.
-
Organocatalytic Asymmetric Synthesis: A modern, metal-free catalytic strategy.
-
Enzymatic Kinetic Resolution: A biocatalytic method for achieving high enantiopurity.
Each section will delve into the mechanistic underpinnings of the chosen strategy, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of subsequent reactions.[1][2] The Evans oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of enolate alkylations and subsequent reductions.[3][4]
Conceptual Workflow
The overall synthetic plan involves the acylation of a chiral oxazolidinone with a furan-containing acid, followed by a diastereoselective alkylation of the resulting enolate with benzyl bromide to set the first stereocenter. Subsequent transformation of the furan moiety and stereoselective reduction of a ketone will establish the second stereocenter. Finally, removal of the chiral auxiliary will furnish the desired chiral amine.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of a Novel Nitric Oxide Synthase (NOS) Inhibitor from 3-(Furan-2-yl)-4-phenylbutan-1-amine
Abstract
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] The overproduction of NO by nitric oxide synthase (NOS) enzymes, particularly the neuronal (nNOS) and inducible (iNOS) isoforms, is implicated in conditions ranging from neurodegenerative diseases to chronic inflammation and septic shock.[2][3] Consequently, the development of potent and selective NOS inhibitors is a significant goal in medicinal chemistry. This guide provides a comprehensive framework for the synthesis and evaluation of a novel NOS inhibitor derived from the precursor 3-(furan-2-yl)-4-phenylbutan-1-amine . The furan moiety is a versatile scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings to enhance pharmacological profiles.[4][5] This protocol details the conversion of the primary amine of the precursor into an N-substituted aminoguanidine, a key pharmacophore that mimics the natural NOS substrate, L-arginine. We present a robust synthetic protocol, methods for structural verification, and a detailed in vitro assay to determine the inhibitor's potency and isoform selectivity.
Introduction: The Rationale for a Furan-Based NOS Inhibitor
The three primary isoforms of NOS—nNOS (NOS-1), iNOS (NOS-2), and endothelial NOS (eNOS, NOS-3)—share a high degree of structural homology in their active sites, making the design of isoform-selective inhibitors a formidable challenge.[6] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects such as hypertension.[2]
The core strategy for designing competitive NOS inhibitors is to mimic the binding of the endogenous substrate, L-arginine. The guanidinium group of L-arginine is essential for this interaction. Therefore, many potent inhibitors incorporate a guanidine, aminoguanidine, or isothiourea moiety.[7][8] These groups can engage in the same hydrogen-bonding network within the enzyme's active site as L-arginine.
The selection of This compound as a starting scaffold is based on several key principles:
-
Primary Amine Handle: The terminal primary amine provides a reactive site for straightforward conversion to the crucial aminoguanidine pharmacophore.[7]
-
Lipophilic Backbone: The phenylbutane structure provides a non-peptidic, lipophilic backbone, which can enhance cell permeability and bioavailability compared to simple amino acid derivatives.[2]
-
Furan Moiety: The furan ring is a valuable heterocycle in drug design.[4][5] It can form specific interactions within the enzyme active site and often improves metabolic stability and pharmacokinetic properties compared to a simple phenyl ring.[4] Furan-containing compounds have demonstrated significant biological activities, including the inhibition of NO production.[1][9][10]
This application note outlines a plausible and efficient synthetic route to transform this promising precursor into a putative NOS inhibitor and provides the necessary protocols to validate its biological activity.
Synthetic Pathway and Mechanism
The proposed synthesis converts the primary amine into an N-substituted aminoguanidine. This transformation is a cornerstone of synthesizing arginine-mimetic inhibitors. The chosen method is a robust, one-pot procedure that proceeds through an initial reaction with a guanylating agent to form a stable intermediate, which is then deprotected to yield the final product.
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic workflow for the guanylation of the precursor amine.
Detailed Experimental Protocols
Protocol: Synthesis of 2-(3-(furan-2-yl)-4-phenylbutyl)hydrazine-1-carboximidamide
This protocol describes the two-step, one-pot conversion of the primary amine to the target aminoguanidine inhibitor.
Materials and Reagents:
-
This compound
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
TFA is highly corrosive. Handle with extreme care.
Step-by-Step Procedure:
Part A: Guanylation Reaction
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution dropwise while stirring.
-
In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the guanylating agent solution to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Part B: Deprotection and Work-up
-
Once the guanylation is complete, cool the reaction mixture back to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) to the flask. Caution: This is an exothermic reaction.
-
Allow the mixture to stir at room temperature for 2-3 hours to ensure complete removal of the Boc protecting groups.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the resulting residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
Part C: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, to isolate the final product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final inhibitor as a solid or oil.
Protocol: Structural Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is recommended for biological assays.
Application Protocol: In Vitro NOS Inhibition Assay
This protocol details the use of the Griess assay to measure the production of nitrite, a stable oxidation product of NO, to determine the inhibitory potency (IC₅₀) of the synthesized compound against the three NOS isoforms.[11][12]
Caption: Workflow for determining NOS inhibitory activity using the Griess assay.
Materials:
-
Recombinant human nNOS, iNOS, and eNOS enzymes
-
L-Arginine
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
-
Calmodulin (for nNOS and eNOS activation)
-
CaCl₂
-
HEPES buffer (pH 7.4)
-
Synthesized inhibitor, dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing HEPES buffer, L-arginine, and all necessary cofactors (NADPH, FAD, FMN, BH₄, CaCl₂, Calmodulin). Keep on ice.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the synthesized inhibitor in the assay buffer. Also prepare a vehicle control (DMSO) and a positive control (e.g., L-NAME).[13]
-
Plate Setup: Add the appropriate volume of assay buffer to each well of a 96-well plate. Add the serially diluted inhibitor and control solutions to the designated wells.
-
Enzyme Addition: Initiate the reaction by adding the diluted recombinant NOS enzyme (nNOS, iNOS, or eNOS) to each well. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Nitrite Detection: Stop the reaction and begin detection by adding Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Convert the absorbance readings from the assay wells to nitrite concentrations using the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the inhibition assay should be summarized in a table to allow for clear comparison of potency and selectivity.
| Compound | nNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS Selectivity (eNOS/iNOS) | nNOS Selectivity (eNOS/nNOS) |
| Synthesized Inhibitor | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Calculated Ratio] |
| L-NAME (Control) | [Literature Value] | [Literature Value] | [Literature Value] | [Calculated Ratio] | [Calculated Ratio] |
Interpretation:
-
IC₅₀ Value: A lower IC₅₀ value indicates higher inhibitory potency.
-
Selectivity Ratio: The ratio of IC₅₀ values between isoforms indicates selectivity. For example, a high eNOS/iNOS ratio suggests that the compound is a selective inhibitor of iNOS over eNOS, which is a desirable therapeutic profile for treating inflammatory conditions.[14]
Conclusion and Future Directions
This guide provides a detailed methodology for the synthesis of a novel furan-containing NOS inhibitor from This compound and its subsequent biological evaluation. The conversion of the primary amine to an aminoguanidine group is a proven strategy for creating potent, L-arginine mimetic inhibitors. The described protocols for synthesis, purification, characterization, and in vitro testing establish a complete workflow for researchers in drug discovery. Successful synthesis and evaluation of this compound could pave the way for further structure-activity relationship (SAR) studies to optimize potency and isoform selectivity, ultimately leading to the development of new therapeutics for NO-mediated diseases.
References
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PubMed. (n.d.). N(G)-aminoguanidines from primary amines and the preparation of nitric oxide synthase inhibitors. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Medicinal Chemistry Insights in Neuronal Nitric Oxide Synthase Inhibitors Containing Nitrogen Heterocyclic Compounds: A Mini Review. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic routes to furo[1][4][7]triazolopyrimidinones, and furopyrimido[1][4][7]triazepines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Inducible nitric oxide synthase inhibitors: A comprehensive update. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Alkylamine or heteroalkylamine derivatives as inhibitors of nitric oxide synthases (nos), pharmaceutical products thereof, and methods thereof. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: Naturally occurring furanocoumarins. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of some substituted furan-2(5 H )-ones and derived quinoxalinones as potential anti-microbial and anti-cancer agents. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Retrieved January 17, 2026, from [Link]
-
Loughborough University. (2016). Novel synthetic routes to furan fatty acids and their analogues. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). Retrieved January 17, 2026, from [Link]
-
Bentham Science. (n.d.). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2015). Nitric oxide inhibition strategies. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Aminoguanidine selectively inhibits inducible nitric oxide synthase. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Retrieved January 17, 2026, from [Link]]([Link])
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protocol for reductive amination to synthesize 3-(furan-2-yl)-4-phenylbutan-1-amine
An Application Note for the Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine via Reductive Amination
Introduction
This compound is a valuable primary amine that serves as a versatile building block in the development of novel pharmaceutical agents and complex organic molecules. The furan moiety is a key structural feature in numerous bioactive compounds, while the phenylethylamine scaffold is prevalent in many neuroactive substances. The synthesis of this target molecule presents a unique challenge due to the inherent sensitivity of the furan ring to harsh reaction conditions, particularly strong acids.[1]
Reductive amination offers an efficient and mild pathway for the synthesis of amines from carbonyl compounds.[2][3][4] This method avoids the common pitfalls of direct alkylation, such as over-alkylation, and is renowned for its high yields and broad substrate scope.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding aldehyde precursor, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot reductive amination. The core of this transformation involves two key steps:
-
Imine Formation: The carbonyl group of the starting aldehyde, 3-(furan-2-yl)-4-phenylbutanal, reacts with an ammonia source to form a transient imine intermediate.
-
Reduction: The imine is then selectively reduced in situ to the desired primary amine.
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is particularly well-suited for this purpose. Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, renders it incapable of reducing the starting aldehyde.[5][6] However, it is highly effective at reducing the protonated imine (iminium ion), which forms under neutral or weakly acidic conditions.[7] This selectivity allows for the entire process to be conducted in a single reaction vessel, simplifying the procedure and maximizing yield.[8]
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol details the synthesis of this compound from 3-(furan-2-yl)-4-phenylbutanal.
Materials and Reagents
| Reagent | Molecular Wt. | Grade | Supplier Example |
| 3-(Furan-2-yl)-4-phenylbutanal | 214.27 g/mol | ≥95% | Commercial |
| Ammonium Acetate (NH₄OAc) | 77.08 g/mol | ACS Reagent, ≥98% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | 98.96 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid (Glacial) | 60.05 g/mol | ACS Reagent, ≥99.7% | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | - |
| Dichloromethane (DCM) | 84.93 g/mol | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | ≥97% | - |
| Silica Gel | - | 60 Å, 230-400 mesh | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(furan-2-yl)-4-phenylbutanal (1.0 eq) and ammonium acetate (5.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Catalyst Addition: Add glacial acetic acid (1.1 eq) to the mixture. Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The acetic acid acts as a catalyst, facilitating the formation of the iminium ion.[8]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension in portions over 20-30 minutes. The reaction is mildly exothermic; portion-wise addition helps to control the temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, with 1% triethylamine added to the solvent mixture to prevent the amine product from streaking on the acidic silica gel.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to afford this compound as an oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis.
Discussion and Expert Insights
-
Choice of Amine Source: While aqueous or methanolic ammonia can be used, ammonium acetate is a convenient, solid source of ammonia that also buffers the reaction mixture, maintaining a pH conducive to imine formation.[9]
-
Solvent Selection: 1,2-dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[5][8] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile may also be used. Protic solvents such as methanol are generally avoided as they can react with and decompose STAB.[6][10]
-
Controlling Dialkylation: A key advantage of this method is the minimal formation of the secondary amine byproduct. By using a large excess of the ammonia source, the equilibrium is shifted towards the formation of the primary amine.
-
Purification Strategy: Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity. The addition of a small amount of a volatile base like triethylamine to the eluent is a standard technique to improve peak shape and recovery. Alternatively, an acid-base extraction can be employed to isolate the amine from neutral impurities before final chromatographic purification.[11]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers a mild, selective, and high-yielding route to this valuable synthetic intermediate. This method is particularly advantageous as it respects the acid-sensitive nature of the furan ring and minimizes the formation of byproducts, making it a highly effective tool for researchers in drug discovery and organic synthesis.
References
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Zaragoza Dörwald, F. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Wikipedia. Sodium triacetoxyborohydride. [Link]
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ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]
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ScienceDirect. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
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ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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ACS Publications. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. [Link]
-
ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. Reaction pathway for the reductive amination of aldehydes and ketones. [Link]
-
PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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ResearchGate. Synthesis of furan-based amines using Ru/C catalyst. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
Dergipark. Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]
-
ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
NIH. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
-
Chemistry LibreTexts. Preparation of Amines via Reductive Amination. [Link]
-
MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
JOCPR. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]
-
precisionFDA. 4-PHENYLBUTAN-2-AMINE. [Link]
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Application Notes & Protocols: Investigating 3-(furan-2-yl)-4-phenylbutan-1-amine as a Novel Scaffold in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 3-(furan-2-yl)-4-phenylbutan-1-amine. Lacking established biological data, this guide presents a prospective research framework, outlining detailed protocols for synthesis, biological screening, and lead optimization. By leveraging the known pharmacological profiles of its core moieties—the furan ring and the phenylbutanamine backbone—we propose a strategic pathway to explore its therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This note serves as a complete methodological roadmap, from initial synthesis to preliminary preclinical evaluation.
Introduction: A Scaffold of Untapped Potential
The discovery of novel chemical scaffolds is a cornerstone of modern therapeutic development. The compound this compound (CAS No. 378773-15-0) represents a unique and unexplored structural class, merging two pharmacologically significant motifs.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous FDA-approved drugs and biologically active compounds.[1] Its electron-rich nature allows for diverse chemical interactions, and its structure is considered a "privileged scaffold" in medicinal chemistry.[2] Furan derivatives have demonstrated a vast spectrum of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] The furan ring can act as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance receptor binding, metabolic stability, and overall bioavailability.[4]
-
The Phenylbutanamine Moiety: Arylalkylamines, specifically the phenylbutanamine core, are crucial building blocks in the synthesis of active pharmaceutical ingredients.[5] This structural motif is found in compounds targeting the central nervous system and other biological systems.[6] The primary amine group provides a key interaction point for hydrogen bonding with biological targets and serves as a handle for synthetic modification to fine-tune pharmacokinetic properties.
The combination of these two moieties in this compound presents a compelling starting point for a drug discovery campaign. This guide provides the foundational protocols to unlock its potential.
Proposed Retrosynthetic Analysis and Synthesis Protocol
As no published synthesis for this compound exists, we propose a plausible and robust synthetic route based on established organic chemistry principles. The strategy involves the formation of the carbon-carbon bond via a Michael addition, followed by the reduction of a nitrile to the primary amine.
Retrosynthesis
A logical retrosynthetic disconnection breaks the C2-C3 bond, leading back to a furan-containing α,β-unsaturated nitrile and a phenylmethyl organometallic reagent. A more practical forward synthesis, however, would involve the conjugate addition of a phenylacetonitrile anion to a furan-based α,β-unsaturated ester, followed by reduction steps.
Protocol: Multi-step Synthesis of this compound
Objective: To synthesize the target compound from commercially available starting materials. This protocol is designed for a 1-5 gram scale.
Materials:
-
Furfural
-
Methyl acrylate
-
Phenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrers, heating mantles, and inert atmosphere setup (Nitrogen or Argon).
Step 1: Synthesis of Methyl 3-(furan-2-yl)acrylate (Intermediate 1)
-
To a solution of furfural (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous methanol, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1 .
Step 2: Synthesis of Methyl 4-cyano-3-(furan-2-yl)-4-phenylbutanoate (Intermediate 2)
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of phenylacetonitrile (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes.
-
Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise to the anion solution.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify via column chromatography to yield Intermediate 2 .
Step 3: Reduction to this compound (Target Compound)
-
Under an inert atmosphere, carefully add Intermediate 2 (1.0 eq) dissolved in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, allow the mixture to reflux gently for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over MgSO₄, and concentrate under reduced pressure to yield the crude This compound .
-
Further purification can be achieved by conversion to its hydrochloride salt or by vacuum distillation.
Biological Screening Cascade: A Strategy for Target Discovery
Given the diverse bioactivities of its constituent pharmacophores, a tiered screening approach is recommended to efficiently identify the primary therapeutic potential of this compound.
Caption: A tiered workflow for biological evaluation.
Protocol: Anticancer Screening (NCI-60 Cell Line Panel)
Objective: To evaluate the cytotoxic and cytostatic effects of the compound against a diverse panel of 60 human cancer cell lines.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 10 nM to 100 µM.
-
Cell Plating: Seed cells from the 60 cell lines into 96-well plates at their predetermined optimal densities and incubate for 24 hours.
-
Compound Addition: Add the compound dilutions to the plates. Include a no-drug control (vehicle only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Termination & Staining: Terminate the assay by fixing the cells with trichloroacetic acid (TCA). Wash the plates and stain with Sulforhodamine B (SRB) dye.
-
Measurement: Wash away unbound dye and solubilize the bound dye with a Tris base solution. Read the optical density (OD) at 515 nm.
-
Data Analysis: Calculate the percentage growth inhibition. Determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values.
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MCF7 | Breast | 5.2 | 25.8 | >100 |
| A549 | Lung | 8.1 | 33.4 | >100 |
| K-562 | Leukemia | 0.9 | 4.5 | 21.0 |
| UACC-62 | Melanoma | 6.7 | 29.1 | >100 |
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Strain Selection: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Preparation: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation & Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria + vehicle) and a negative control (broth only). Incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the OD at 600 nm.
Lead Optimization and Structure-Activity Relationship (SAR) Strategy
Should initial screening yield a validated hit, a systematic lead optimization campaign is the logical next step. The this compound scaffold offers multiple points for chemical modification to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Sources
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Application Note & Protocol: A Guideline for the Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine via a Key Friedel-Crafts Acylation Step
Introduction
The synthesis of novel amine scaffolds is a cornerstone of modern drug discovery and development. Molecules incorporating both furan and phenylethylamine moieties are of significant interest due to their potential to interact with a variety of biological targets. This document provides a comprehensive guide to a robust synthetic route for 3-(furan-2-yl)-4-phenylbutan-1-amine, a compound with potential applications in medicinal chemistry. The synthetic strategy hinges on a pivotal Friedel-Crafts acylation of furan, a classic yet nuanced carbon-carbon bond-forming reaction.[1][2][3]
This guide is designed for researchers, medicinal chemists, and process development scientists. It offers not only a step-by-step protocol but also delves into the underlying chemical principles and rationale for the chosen experimental conditions, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, commencing with the preparation of the requisite acylating agent, followed by the key Friedel-Crafts acylation, and culminating in a reductive amination to yield the target primary amine. This approach is advantageous as it avoids potential rearrangements often associated with Friedel-Crafts alkylations and provides a convergent route to the desired product.[4][5]
Caption: Proposed three-step synthesis of this compound.
Part I: Synthesis of 4-Phenylbutanoyl Chloride
Rationale: The initial step involves the conversion of commercially available 4-phenylbutanoic acid into its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6] An alternative, often milder, method involves the use of oxalyl chloride.[6]
Reagents & Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g | 60.9 |
| Thionyl Chloride | SOCl₂ | 118.97 | 11.0 mL | 152.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Magnetic Stirrer & Bar | - | - | - | - |
| Round-bottom Flask | - | - | 100 mL | - |
| Reflux Condenser | - | - | - | - |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbutanoic acid (10.0 g, 60.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane. Stir the mixture until the acid dissolves.
-
Reagent Addition: (Caution: Perform this step in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl gas). Slowly add thionyl chloride (11.0 mL, 152.3 mmol) to the solution at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.
Part II: Friedel-Crafts Acylation of Furan
Rationale: This is the key bond-forming step. Furan is an electron-rich heterocycle but is prone to polymerization under strongly acidic conditions.[7][8] Therefore, traditional powerful Lewis acids like AlCl₃ are often too harsh.[7][8] Milder Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), are more suitable as they effectively catalyze the acylation while minimizing side reactions.[1][2][9] The reaction is performed at low temperatures to further control reactivity.
Reagents & Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Furan | C₄H₄O | 68.07 | 4.15 g | 60.9 |
| 4-Phenylbutanoyl Chloride | C₁₀H₁₁ClO | 182.64 | ~11.1 g | 60.9 |
| Tin(IV) Chloride (SnCl₄) | SnCl₄ | 260.52 | 7.0 mL | 60.9 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Saturated NaHCO₃ soln. | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Protocol:
-
Catalyst Solution: In a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tin(IV) chloride (7.0 mL, 60.9 mmol) in 50 mL of anhydrous DCM. Cool the solution to -20 °C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Add the crude 4-phenylbutanoyl chloride (dissolved in 50 mL of anhydrous DCM) dropwise to the cooled catalyst solution over 20 minutes, maintaining the internal temperature below -15 °C.
-
Furan Addition: Add furan (4.15 g, 60.9 mmol), dissolved in 50 mL of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(furan-2-yl)-4-phenylbutan-1-one.
-
Purification: The crude ketone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part III: Reductive Amination to this compound
Rationale: Reductive amination provides a direct and efficient route to the target amine from the intermediate ketone. This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ. Various reducing agents can be employed; this protocol outlines a catalytic hydrogenation approach.
Reagents & Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-(Furan-2-yl)-4-phenylbutan-1-one | C₁₄H₁₄O₂ | 214.26 | 5.0 g | 23.3 |
| Anhydrous Ammonia | NH₃ | 17.03 | Excess | - |
| Raney Nickel | - | - | ~1.0 g | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 50 psi | - |
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-(furan-2-yl)-4-phenylbutan-1-one (5.0 g, 23.3 mmol) in 100 mL of methanol.
-
Catalyst & Amine Source: Add Raney Nickel (~1.0 g, as a slurry in methanol) and saturate the solution with anhydrous ammonia gas.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or distillation under reduced pressure to yield this compound.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (SnCl₄) activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the nucleophilic furan ring.
Caption: Mechanism of the Friedel-Crafts acylation of furan.
Expected Product Characterization
1-(Furan-2-yl)-4-phenylbutan-1-one (Intermediate)
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): 7.6 (m, 1H, furan-H), 7.2-7.4 (m, 5H, Ar-H), 7.1 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 2.9 (t, 2H, -CH₂-CO-), 2.7 (t, 2H, Ar-CH₂-), 2.1 (m, 2H, -CH₂-). |
| ¹³C NMR | δ (ppm): 188 (C=O), 152 (furan C-O), 146 (furan C-H), 141 (Ar C), 128.5 (Ar C-H), 128.4 (Ar C-H), 126 (Ar C-H), 117 (furan C-H), 112 (furan C-H), 38 (-CH₂-CO-), 35 (Ar-CH₂-), 25 (-CH₂-). |
| MS (ESI+) | m/z: 215.1 [M+H]⁺ |
This compound (Final Product)
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): 7.3 (m, 1H, furan-H), 7.1-7.3 (m, 5H, Ar-H), 6.2 (m, 1H, furan-H), 6.0 (m, 1H, furan-H), 2.7-3.0 (m, 4H, -CH₂-Ar, -CH-furan), 2.6 (t, 2H, -CH₂-NH₂), 1.6-1.8 (m, 2H, -CH₂-), 1.4 (br s, 2H, -NH₂). |
| ¹³C NMR | δ (ppm): 158 (furan C-O), 141 (furan C-H), 140 (Ar C), 129 (Ar C-H), 128 (Ar C-H), 126 (Ar C-H), 110 (furan C-H), 105 (furan C-H), 42 (-CH₂-NH₂), 40 (Ar-CH₂-), 38 (-CH-furan), 35 (-CH₂-). |
| MS (ESI+) | m/z: 216.1 [M+H]⁺ |
References
-
ResearchGate. (2022). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2022). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40784-40816. [Link]
-
Chegg. (2015). Synthesis of a ketone using 4-phenylbutanoyl chloride and 1) AlCl3; 2) H2O. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
Quora. (2017). How would you prepare propan-1-amine from butane nitrile?. Retrieved from [Link]
-
ResearchGate. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-phenylbutanoyl chloride. Retrieved from [Link]
-
SlidePlayer. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Lin, S.-S., Nie, X.-P., Yu, J.-H., & Ye, X.-L. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and Furan Acid Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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-
University of California, Irvine. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2011). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
YouTube. (2024). Organic Conversion 33 | Propyl bromide to 1-Butanol, 2-Pentanol, Butyl amine and Butanoic acid. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]
-
Quora. (2017). How would you convert butane to butanoic acid?. Retrieved from [Link]
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Brainly. (2023). Show how butanoic acid may be converted to each of the following compounds: (a) 1-Butanol (b). Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Metal-Catalyzed[6][10]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutics. The compound 3-(furan-2-yl)-4-phenylbutan-1-amine presents an intriguing scaffold, combining several key pharmacophoric features: a furan ring, a phenyl group, and a flexible aminobutane linker. Each of these components offers opportunities for chemical modification to explore and optimize biological activity. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile component in drug design, often serving as a bioisostere for a phenyl ring to potentially improve metabolic stability and receptor interactions.[1] Furan derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct detailed structure-activity relationship (SAR) studies on this compound. We will delve into the strategic design of analogs, provide detailed synthetic protocols, outline key biological assays for screening, and discuss the interpretation of SAR data. The overarching goal is to systematically probe the chemical space around this scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The Core Scaffold: A Strategic Overview
The structure of this compound can be dissected into three key regions for modification. Understanding the potential role of each is fundamental to a rational SAR exploration.
Caption: Key modification zones of the this compound scaffold.
-
The Furan Ring: This heterocyclic moiety is a key anchor. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. Modifications here can explore bioisosteric replacements (e.g., with thiophene or pyridine) or the introduction of substituents at the 5-position to probe for additional binding pockets.[3] The electron-rich nature of the furan ring makes it susceptible to metabolic oxidation, a factor to consider in drug design.[3]
-
The Phenyl Group: Aromatic rings are crucial for various non-covalent interactions within receptor binding sites, including π-π stacking and hydrophobic interactions.[5] The substitution pattern on this ring can dramatically alter electronic properties, lipophilicity, and steric bulk, thereby influencing binding affinity and selectivity.[6]
-
The Aminobutane Chain: This flexible linker allows the furan and phenyl groups to adopt an optimal orientation within a binding pocket. The primary amine is a key basic center, likely to be protonated at physiological pH, forming ionic interactions or hydrogen bonds with the target receptor.[7] The length and rigidity of this chain are critical parameters to investigate.
Protocol 1: Synthesis of the Core Scaffold and Key Analogs
A robust and flexible synthetic route is paramount for generating a library of analogs for SAR studies. The following protocols are based on established synthetic methodologies for similar structures.
Synthesis of the Parent Compound: this compound
A plausible synthetic route involves the conjugate addition of a phenyl group equivalent to a furan-containing α,β-unsaturated nitroalkene, followed by reduction of the nitro group. This approach avoids harsh acidic conditions that can lead to furan ring polymerization.[8]
Workflow for Parent Compound Synthesis
Caption: Synthetic workflow for the parent compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of 1-(Furan-2-yl)-2-nitroethene. To a solution of 2-furaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol, add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Acidify with HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the nitroethene derivative.
-
Step 2: Synthesis of 3-(Furan-2-yl)-4-phenyl-1-nitrobutane. Prepare a solution of phenylmagnesium bromide (1.5 eq) in THF. To this, add a solution of 1-(furan-2-yl)-2-nitroethene (1.0 eq) in THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Purify the crude product by column chromatography.
-
Step 3: Synthesis of this compound. To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in dry THF at 0 °C, add a solution of 3-(furan-2-yl)-4-phenyl-1-nitrobutane (1.0 eq) in THF dropwise. Reflux the mixture for 6 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the final product.
Synthesis of Analogs
The following table outlines a focused library of initial analogs to probe the key structural features.
| Analog ID | Modification Zone | Modification | Rationale |
| A1 | Furan Ring | Replace with Thiophene | Bioisosteric replacement to probe the role of the heteroatom.[9] |
| A2 | Furan Ring | Replace with Phenyl | Evaluate the necessity of the furan ring for activity. |
| A3 | Furan Ring | Add 5-methyl group | Probe for steric tolerance and hydrophobic interactions at this position. |
| B1 | Phenyl Group | 4-fluoro substitution | Modulate electronic properties and potentially introduce halogen bonding.[10] |
| B2 | Phenyl Group | 4-methoxy substitution | Introduce a hydrogen bond acceptor and increase polarity. |
| B3 | Phenyl Group | 3,4-dichloro substitution | Increase lipophilicity and explore steric effects. |
| C1 | Aminobutane Chain | N-methylation | Assess the importance of the primary amine for hydrogen bonding. |
| C2 | Aminobutane Chain | Shorten to aminopropane | Investigate the optimal chain length for receptor binding. |
| C3 | Aminobutane Chain | Introduce a methyl group at C2 | Constrain the conformation of the linker. |
Protocol 2: Biological Evaluation and Screening Cascade
Without a known biological target, a tiered screening approach is recommended. This begins with broad phenotypic assays and progresses to more specific target-based assays as a primary activity is identified.
Screening Cascade
Caption: A tiered approach for biological screening and SAR development.
Primary Screening: Broad Target Profiling
-
Cytotoxicity Assay: Initially, all synthesized compounds should be evaluated for general cytotoxicity against a panel of cell lines (e.g., HEK293, HepG2) to identify and deprioritize non-specifically toxic molecules. An MTT or CellTiter-Glo® assay can be used.
-
Broad Receptor Binding Panel: To identify potential biological targets, screen the parent compound and key analogs against a commercially available panel of common receptors, ion channels, and enzymes (e.g., a GPCR binding panel). This can provide initial "hits" for further investigation. For instance, given the structural similarity to some biogenic amines, receptors for dopamine or serotonin could be potential targets.[11][12]
Secondary Screening: Functional Assays
Once a primary target or biological effect is identified, develop or utilize specific functional assays to quantify the activity of the analog library.
Example: If a hit is identified at a G-Protein Coupled Receptor (GPCR)
-
Assay: Calcium mobilization assay using a FLIPR® system or a cAMP accumulation assay.
-
Protocol:
-
Culture cells expressing the target GPCR in 96-well or 384-well plates.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
For calcium assays, load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add the compounds to the cells and measure the response (fluorescence or luminescence) over time.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
Interpreting SAR Data: Building the Pharmacophore Model
The data generated from these assays will allow for the construction of a preliminary SAR model.
Hypothetical SAR Data Table
| Analog ID | Modification | IC50 (nM) at Target X | Fold Change vs. Parent | Interpretation |
| Parent | - | 150 | 1.0 | Baseline activity. |
| A1 | Thiophene | 200 | 0.75 | Oxygen in furan may be important for activity. |
| A2 | Phenyl | >10,000 | <0.015 | Furan/thiophene ring is essential. |
| A3 | 5-methylfuran | 75 | 2.0 | Hydrophobic pocket likely exists near the 5-position. |
| B1 | 4-fluorophenyl | 50 | 3.0 | Favorable electronic or halogen bonding interaction. |
| B2 | 4-methoxyphenyl | 300 | 0.5 | Bulky, polar group is not well-tolerated. |
| C1 | N-methyl | 500 | 0.3 | Primary amine is preferred for H-bonding. |
| C2 | Aminopropane | 800 | 0.19 | Butane linker provides optimal spacing. |
From this hypothetical data, we can infer:
-
The furan ring is critical for activity, and its oxygen may be a key interaction point.
-
There is a hydrophobic pocket that can accommodate small substituents at the furan 5-position.
-
An electron-withdrawing group or a halogen at the para-position of the phenyl ring enhances activity.
-
A primary amine and the four-carbon linker are optimal for interaction with the target.
These initial findings will guide the synthesis of the next generation of analogs to further refine the pharmacophore model and optimize for potency and other desirable drug-like properties.
Conclusion
The systematic exploration of the chemical space around this compound through rational analog design, efficient synthesis, and a tiered biological screening approach is a powerful strategy for drug discovery. The protocols and guidelines presented here offer a robust framework for elucidating the structure-activity relationships of this novel scaffold. By understanding how each molecular component contributes to biological activity, researchers can unlock the therapeutic potential of this promising class of compounds.
References
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Nivrutti, et al. Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res. 2024, 12(2), 167-181. [Link]
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Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Mathes, B. M., et al. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters 2004, 14(1), 167-170. [Link]
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Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]
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methods for purifying 3-(furan-2-yl)-4-phenylbutan-1-amine
An Application Guide to the Purification of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Authored by: Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective methods for the purification of this compound. The inherent chemical properties of this compound—a primary amine with a chiral center and an acid-sensitive furan moiety—present unique challenges. This document details several orthogonal purification strategies, including initial work-up via liquid-liquid extraction, bulk purification using flash chromatography, high-purity isolation via preparative HPLC, and enantiomeric separation through chiral chromatography and classical resolution. Each protocol is accompanied by an explanation of the underlying principles, troubleshooting guidance, and visual workflows to ensure procedural clarity and reproducibility.
Introduction: Understanding the Purification Challenge
This compound is a versatile synthetic intermediate whose utility in medicinal chemistry and materials science is contingent on its purity. The purification of this molecule is non-trivial due to a combination of structural features:
-
Basic Amine Group: The primary amine (pKa of the conjugate acid is typically ~9-10) can cause peak tailing on standard silica gel chromatography and requires specific mobile phase modifiers. However, its basicity is also an asset, enabling selective extraction.
-
Chiral Center: The carbon at position 3 is a stereocenter, meaning the compound is synthesized as a racemic mixture of two enantiomers unless an asymmetric route is employed. For pharmaceutical applications, separation and characterization of individual enantiomers are often mandatory.[1][2]
-
Aromatic Moieties: The presence of both furan and phenyl rings contributes to its moderate lipophilicity and provides chromophores for UV detection during chromatography.
-
Furan Ring Sensitivity: The furan nucleus can be susceptible to degradation, such as ring-opening or polymerization, under strongly acidic conditions.[3][4]
This guide addresses these challenges by providing a multi-faceted approach to purification, allowing researchers to select the most appropriate method based on scale, required purity, and available instrumentation.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to developing an effective purification strategy. While experimental data for this specific molecule is scarce, we can infer properties from its structure and closely related analogs.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₄H₁₇NO | Provides the exact mass for mass spectrometry analysis. |
| Molecular Weight | 215.29 g/mol | Used for all stoichiometric calculations. |
| Appearance | Expected to be a colorless to pale yellow oil. Amines are prone to oxidation which can cause discoloration.[5] | Visual inspection provides a preliminary purity assessment. |
| Boiling Point (Predicted) | >220 °C at 760 mmHg.[6] | High boiling point suggests that vacuum distillation is a viable method for removing non-volatile impurities. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 (Predicted) | The compound is basic. This is the key property exploited in acid-base liquid-liquid extraction for initial cleanup. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, ACN). Sparingly soluble in water. | Wide range of solvent compatibility for chromatographic and crystallization methods. The hydrochloride salt should exhibit increased water solubility. |
Initial Purification: Acid-Base Liquid-Liquid Extraction (LLE)
Principle: This is the first and most critical step after a synthesis work-up. By exploiting the basicity of the amine, it can be selectively separated from neutral and acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous acid. The protonated amine moves to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous phase is then basified, deprotonating the amine and allowing it to be re-extracted into a fresh organic solvent.
Protocol 3.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 1 volume). Combine the aqueous layers.
-
Causality: The HCl protonates the target amine (R-NH₂) to its ammonium salt (R-NH₃⁺Cl⁻), rendering it water-soluble. Neutral organic impurities remain in the original organic layer, which is now discarded.
-
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >12.
-
Self-Validation: The free amine may come out of solution as an oil or emulsion, indicating successful deprotonation.
-
-
Back-Extraction: Extract the basified aqueous layer with fresh DCM or EtOAc (3 x 1 volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Sources
Comprehensive Analytical Characterization of 3-(furan-2-yl)-4-phenylbutan-1-amine
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-(furan-2-yl)-4-phenylbutan-1-amine, a novel molecule incorporating furan, phenyl, and primary amine moieties. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with furan-containing compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for structural elucidation and purity assessment. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The emphasis is on an integrated approach, explaining the causal logic behind experimental choices to ensure robust and reliable characterization.
Introduction and Rationale
The structural confirmation and purity determination of a novel chemical entity are foundational requirements in the drug development pipeline. The target molecule, this compound, possesses key pharmacophoric features: a furan ring known for its metabolic reactivity and presence in bioactive natural products, a phenyl group, and a primary amine which is a common functional group in many pharmaceuticals.[2][3] An inaccurate or incomplete characterization can lead to flawed structure-activity relationship (SAR) studies and compromise preclinical development.
This guide moves beyond a simple listing of techniques. It presents an integrated analytical workflow, demonstrating how data from orthogonal methods are synergistically employed to build an irrefutable identity and purity profile for the target compound.
Integrated Characterization Workflow
A multi-technique approach is essential for unambiguous characterization. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial confirmation of functional groups to detailed structural mapping and final purity verification.
Caption: Integrated workflow for compound characterization.
Physicochemical Properties & Data Summary
A summary of the key physicochemical properties provides a foundational reference for the analytical work.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO | [4] |
| Molecular Weight | 215.29 g/mol | [4] |
| Appearance | Colorless to pale yellow oil (predicted) | General observation for similar compounds |
| Boiling Point | ~221.5 °C (predicted for similar structures) | [5] |
| CAS Number | 378773-15-0 | [4] |
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Causality: The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). The phenyl and furan rings are electron-withdrawing and will deshield adjacent protons, shifting them downfield. Coupling constants (J-values) arise from the interaction of non-equivalent neighboring protons and are critical for determining connectivity.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz) This is a prediction based on the structure and known values for similar fragments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5' (Furan) | ~7.3 | dd | 1H | Adjacent to oxygen, deshielded.[6] |
| Phenyl-H | 7.1 - 7.3 | m | 5H | Standard aromatic region. |
| H-3' (Furan) | ~6.2 | d | 1H | Furan proton adjacent to substituted carbon.[6] |
| H-4' (Furan) | ~6.0 | dd | 1H | Furan proton coupled to two neighbors. |
| H-3 | ~3.2 | m | 1H | Methine proton, complex splitting pattern. |
| H-1 | ~2.8 | m | 2H | Methylene adjacent to amine. |
| H-4 | ~2.7 | m | 2H | Benzylic methylene group. |
| H-2 | ~1.8 | m | 2H | Methylene group. |
| NH₂ | 1.5 - 2.5 | br s | 2H | Broad, exchangeable protons. Signal disappears on D₂O shake.[7] |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2' (Furan) | ~155-160 | Furan carbon attached to the alkyl chain. |
| Phenyl C (ipso) | ~140 | Phenyl carbon attached to the alkyl chain. |
| C-5' (Furan) | ~141 | Furan carbon adjacent to oxygen. |
| Phenyl CH | ~126-129 | Aromatic carbons. |
| C-3' (Furan) | ~110 | Furan CH. |
| C-4' (Furan) | ~105 | Furan CH. |
| C-1 | ~40-45 | Carbon adjacent to the amine group. |
| C-4 | ~35-40 | Benzylic carbon. |
| C-3 | ~35-40 | Methine carbon. |
| C-2 | ~30-35 | Aliphatic methylene carbon. |
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula.
Expertise & Causality: In Electrospray Ionization (ESI), the primary amine is readily protonated to form the [M+H]⁺ ion. The molecular ion's mass-to-charge ratio (m/z) confirms the molecular weight. Fragmentation often occurs at the weakest bonds or leads to the formation of stable carbocations, such as the tropylium ion (m/z 91) from the benzyl group.
Expected MS Data (ESI-HRMS)
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 216.1383 | Within 5 ppm | Protonated molecular ion (C₁₄H₁₈NO⁺). |
| [M-NH₂]⁺ | 199.1117 | Possible | Loss of the amino group. |
| [C₇H₇]⁺ | 91.0542 | Likely | Stable tropylium ion from benzylic cleavage. |
| [C₅H₅O]⁺ | 81.0335 | Likely | Furfuryl cation from cleavage adjacent to the furan ring. |
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula (C₁₄H₁₇NO). The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Causality: Specific chemical bonds vibrate at characteristic frequencies. The presence of a primary amine is uniquely identified by a pair of N-H stretching bands.[8][9] Aromatic C-H bonds absorb at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H bonds (<3000 cm⁻¹).
Caption: Key functional groups and their expected IR frequencies.
Expected FTIR Absorption Bands (Neat film)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3300 - 3400 | Medium | N-H stretch (asymmetric & symmetric, 2 bands for primary amine) | [8][9][10] |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch | [11] |
| 2850 - 2960 | Medium-Strong | Aliphatic C-H stretch | [11] |
| 1580 - 1650 | Medium-Weak | N-H bend (scissoring) | [8] |
| 1450 - 1600 | Medium | Aromatic C=C ring stretches | [11] |
| 1020 - 1250 | Medium | Aliphatic C-N stretch | [8] |
| 665 - 910 | Broad, Strong | N-H wag | [8] |
Protocol 3: FTIR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Identify and label the key absorption peaks.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of a drug substance. A well-developed method can separate the main compound from starting materials, by-products, and degradation products.
Expertise & Causality: Reverse-phase HPLC is the method of choice for moderately polar compounds like the target molecule. A C18 stationary phase provides hydrophobic interaction with the phenyl and furan rings. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is used to elute the compound. The UV detector is set to a wavelength where the aromatic chromophores (phenyl and furan) absorb strongly, ensuring high sensitivity.
Protocol 4: Reverse-Phase HPLC for Purity Analysis
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Standard reverse-phase column for small molecules.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated and gives good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 254 nm and 220 nm | Phenyl ring absorbs near 254 nm; other components may be visible at 220 nm. |
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. The main peak should be sharp and symmetrical (Tailing factor < 1.5).
Conclusion
The combination of NMR, MS, FTIR, and HPLC provides a robust and self-validating system for the characterization of this compound. NMR spectroscopy provides the definitive structural framework, HRMS confirms the elemental composition with high precision, FTIR verifies the presence of key functional groups, and HPLC establishes the purity profile. Following the protocols outlined in this guide will ensure a comprehensive and accurate characterization, providing the high-quality data necessary for advancing research and development activities.
References
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Li, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]
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Ghimire, K. (2023). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]
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Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine Analogs
Introduction: The Therapeutic Potential of the Furan-Phenyl-Amine Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design.[1] The 3-(furan-2-yl)-4-phenylbutan-1-amine core represents a promising structural motif, combining the furan heterocycle with a flexible phenylalkylamine chain. This arrangement offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological targets. Analogs of this scaffold are of significant interest to researchers in drug development for their potential applications in areas such as neuroscience, oncology, and infectious diseases.[2][3]
This document provides a comprehensive guide to the synthesis of this compound and its analogs, designed for researchers and scientists in the field. We will explore robust synthetic strategies, provide detailed step-by-step protocols, and discuss the critical chemical principles that underpin these methodologies. Our focus is on providing not just a procedure, but a framework for rational design and troubleshooting in the synthesis of this important class of molecules.
Strategic Overview: A Retrosynthetic Approach
A logical approach to designing the synthesis of the target amine begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, readily available starting materials. The primary disconnection strategy for this compound identifies the carbon-nitrogen bond as the key linkage to be formed in the final step, pointing towards a reductive amination pathway from a corresponding ketone precursor.
Caption: Retrosynthetic analysis of the target amine.
This analysis highlights two critical transformations: the formation of the ketone intermediate and the subsequent reductive amination. The following sections provide detailed protocols for achieving this synthesis.
Synthetic Pathway I: Friedel-Crafts Acylation Followed by Reductive Amination
This is the most direct and convergent route to the target compounds. It involves the construction of the carbon skeleton via a Friedel-Crafts reaction, followed by the installation of the amine functionality.
Caption: A plausible synthetic workflow for an analog.
Protocol 1: Synthesis of the Ketone Intermediate via Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the furan ring. Furan is highly reactive towards electrophilic substitution but is also prone to polymerization under strongly acidic conditions.[4][5] Therefore, milder Lewis acids and controlled temperatures are crucial for success.
Causality Behind Experimental Choices:
-
Lewis Acid: Tin(IV) chloride (SnCl₄) is used instead of the more common aluminum chloride (AlCl₃). SnCl₄ is a milder Lewis acid, which minimizes the risk of furan ring polymerization, a common side reaction under harsh acidic conditions.[5]
-
Solvent: Dichloromethane (DCM) is an inert solvent that is suitable for the reaction temperature and solubilizes the reactants and intermediates.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous dichloromethane (DCM, 100 mL) and furan (1.0 eq). Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM (20 mL).
-
To the stirred furan solution, add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Add the phenylacetyl chloride solution dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ketone intermediate, 1-(furan-2-yl)-2-phenylethanone.
Protocol 2: Synthesis of the Final Amine via Reductive Amination
Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds.[6] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Caption: Mechanism of Reductive Amination.
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in mildly acidic conditions. It readily reduces the protonated imine intermediate but is slow to react with the starting ketone, thus maximizing the yield of the desired amine.[7]
-
Solvent: Methanol is an excellent solvent for both the organic substrates and the reagents involved.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in methanol (10 mL per mmol of ketone).
-
Add ammonium acetate (10 eq) to the solution and stir until it dissolves.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The pH should be maintained between 6 and 7.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully add 1M HCl dropwise to quench the excess reducing agent until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (50 mL) and basify the solution to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution to give the crude amine.
-
Purify the product by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) or by crystallization of its salt (e.g., hydrochloride).
Alternative Synthetic Strategy: Wittig Reaction Pathway
An alternative approach involves forming the carbon-carbon double bond using a Wittig reaction, followed by saturation and functional group manipulation. This route can be advantageous for creating specific stereoisomers or when the Friedel-Crafts approach is not suitable for substituted analogs.[8][9]
-
Wittig Reaction: Reaction of furan-2-carbaldehyde with a suitable benzylphosphonium ylide yields a furan-phenyl-ethene intermediate.[10][11]
-
Conjugate Addition: A Michael addition of a nitromethane anion to the α,β-unsaturated system installs the nitro group, which serves as a precursor to the amine.
-
Nitro Group Reduction: The nitro group is then reduced to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., Zn/HCl).[12]
This pathway offers flexibility but requires careful control of the hydrogenation step to avoid saturation of the furan ring.[13][14]
Purification and Characterization
Purification:
-
Primary Amines: These compounds are often basic and can streak on silica gel. It is recommended to add a small amount of triethylamine (~1%) to the eluent during column chromatography to improve separation and recovery.
-
Crystallization: The final amine can often be purified by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing from a suitable solvent system like ethanol/ether.
Characterization Data: The structural confirmation of the synthesized analogs relies on a combination of spectroscopic techniques.[15]
| Technique | Expected Observations for this compound |
| ¹H NMR | - Signals in the aromatic region (~7.1-7.3 ppm for phenyl, ~7.3, 6.2, 6.0 ppm for furan).- Characteristic multiplets for the aliphatic chain protons.- A broad singlet for the -NH₂ protons (can be exchanged with D₂O).[15] |
| ¹³C NMR | - Resonances for aromatic carbons (~110-155 ppm).- Resonances for aliphatic carbons in the chain.[16] |
| IR (Infrared) | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹).- C-H stretching for aromatic rings (~3000-3100 cm⁻¹).- C-O-C stretching for the furan ring (~1015 cm⁻¹).[15] |
| MS (Mass Spec) | - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight.- Characteristic fragmentation patterns, such as the loss of the amine group or cleavage of the aliphatic chain.[15] |
Critical Considerations: Furan Ring Stability
The furan ring is an electron-rich aromatic system, but its aromaticity is less pronounced than that of benzene.[14] This makes it susceptible to degradation under certain conditions:
-
Strong Acids: Protic acids can lead to protonation and subsequent ring-opening or polymerization.[4][17] Reactions should be performed under neutral or mildly acidic/basic conditions where possible.
-
Oxidizing Agents: Strong oxidizing agents can destroy the furan ring.
-
Catalytic Hydrogenation: While the furan ring can be hydrogenated to tetrahydrofuran, this often requires harsh conditions (high pressure/temperature).[18][19] However, care must be taken during reductions (e.g., of nitro groups or double bonds) to choose catalysts and conditions (like Pd/C at room temperature and atmospheric pressure) that are selective for the desired functional group over ring saturation.[20]
By understanding these limitations, researchers can select appropriate reagents and conditions to ensure the integrity of the furan scaffold throughout the synthetic sequence.
References
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health. [Link]
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Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
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HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]
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A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. [Link]
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Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scirp.org. [Link]
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Sulfonation, formylation, Mannich and acetylation of furan. Química Organica.org. [Link]
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Synthesis of furan amines and their catalytic conversion into five-membered nitrogenous heterocycles. Semantic Scholar. [Link]
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Hydrogenation of furan derivatives. ResearchGate. [Link]
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Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Catalytic Hydrogenation of Furan Compounds. ACS Publications. [Link]
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Furan, Pyrrole and Thiophene. City College. [Link]
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Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. National Institutes of Health. [Link]
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Examples of thiophenophanes obtained from derivatives of thiophene Mannich bases. ResearchGate. [Link]
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Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride. Sci-Hub. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
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Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]
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regioselective friedel-crafts acylation with. Heterocycles. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. ACS Publications. [Link]
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Furan. Wikipedia. [Link]
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Furan synthesis. Organic Chemistry Portal. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]
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Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health. [Link]
-
A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. ACS Publications. [Link]
-
Synthesis of Some 3-Furylamine Derivatives. ResearchGate. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. Swarthmore College. [Link]
-
The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
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Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine: A Detailed Laboratory Protocol
This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine, a novel amine derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed for accessibility in a standard organic chemistry laboratory, focusing on a two-step sequence involving a mild Friedel-Crafts acylation followed by a robust reductive amination protocol. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.
Introduction
The synthesis of novel amines is a cornerstone of modern drug discovery. The target molecule, this compound, incorporates a furan moiety, a common pharmacophore that can act as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and modulating biological activity. The strategic placement of the phenyl group and the primary amine functionality offers multiple points for further derivatization, making this compound a valuable scaffold for building diverse chemical libraries.
This document details a reliable and scalable two-step synthesis. The first step addresses the challenge of acylating the acid-sensitive furan ring by employing a mild Friedel-Crafts acylation. The subsequent reductive amination of the resulting ketone intermediate is a widely applicable and efficient method for amine synthesis.
Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent two-step process. The core of this strategy is the formation of a key ketone intermediate, 1-(furan-2-yl)-2-phenylethan-1-one, which is then converted to the target primary amine.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 1-(Furan-2-yl)-2-phenylethan-1-one via Mild Friedel-Crafts Acylation
The introduction of the phenylacetyl group onto the furan ring is achieved via a Friedel-Crafts acylation. The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, its high reactivity also renders it prone to polymerization under strongly acidic conditions, which are typical for classical Friedel-Crafts reactions using catalysts like aluminum chloride (AlCl₃).[1][2] To circumvent this, a milder Lewis acid, boron trifluoride etherate (BF₃·OEt₂), is employed as the catalyst.[3][4] This choice is critical for maintaining the integrity of the furan ring and achieving a good yield of the desired ketone.
Part 2: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This process involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction to the corresponding amine. For the synthesis of a primary amine, a large excess of an ammonia equivalent, such as ammonium acetate, is used to drive the equilibrium towards the formation of the primary imine.
Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation.[1][3] Its key advantage lies in its chemoselectivity; it readily reduces the protonated imine intermediate but is slow to react with the starting ketone at the slightly acidic pH maintained by the ammonium acetate buffer.[7] This selectivity is crucial for preventing the side reaction of ketone reduction to the corresponding alcohol, thereby maximizing the yield of the target amine.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1-(Furan-2-yl)-2-phenylethan-1-one
Figure 2: Workflow for the synthesis of the ketone intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Furan | 68.07 | 50 | 3.4 g (3.8 mL) |
| Phenylacetyl chloride | 154.59 | 55 | 8.5 g (7.2 mL) |
| Boron trifluoride etherate | 141.93 | 60 | 8.5 g (7.6 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add furan (3.4 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Add phenylacetyl chloride (8.5 g, 55 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (8.5 g, 60 mmol) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(furan-2-yl)-2-phenylethan-1-one as a pale yellow oil.
Protocol 2: Synthesis of this compound
Figure 3: Workflow for the reductive amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(Furan-2-yl)-2-phenylethan-1-one | 186.21 | 20 | 3.72 g |
| Ammonium acetate (NH₄OAc) | 77.08 | 200 | 15.4 g |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 30 | 1.89 g |
| Methanol (MeOH) | - | - | 100 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| 2 M Sodium Hydroxide (NaOH) | - | - | As needed |
| Ethyl Acetate | - | - | 150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(furan-2-yl)-2-phenylethan-1-one (3.72 g, 20 mmol) and ammonium acetate (15.4 g, 200 mmol) in methanol (100 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.89 g, 30 mmol) in one portion. Caution: Sodium cyanoborohydride is toxic. Handle with care.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1 M HCl until the pH is ~2 to hydrolyze any remaining imine and neutralize the excess reducing agent. Stir for an additional 30 minutes.
-
Basify the solution to pH > 10 by the slow addition of 2 M NaOH.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By employing a mild Friedel-Crafts acylation and a chemoselective reductive amination, this method offers an efficient route to this novel amine scaffold. The presented protocols, along with the underlying scientific rationale, are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize and explore the potential of this and related molecules.
References
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid.
- BenchChem. (2025). Application Notes and Protocols: 3-(Furan-2-yl)-4-phenylbutanoic Acid in Organic Synthesis.
-
Video-Tutor.net. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE. The Journal of Organic Chemistry, 13(3), 409–412.
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sciencemadness.org. (2012, July 22). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
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-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. Retrieved from [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Welcome to the technical support guide for the synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine. This document is intended for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable amine intermediate. We will explore common synthetic challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to streamline your experimental workflow.
Overview of Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily related to the chemical nature of the furan ring. The furan moiety is an electron-rich aromatic system that is highly susceptible to degradation under acidic conditions, which are often required for key transformations.[1][2] This acid sensitivity can lead to polymerization, ring-opening, and the formation of complex, often intractable, side products, resulting in low overall yields.[2][3]
A common and logical synthetic approach is a multi-step sequence involving the formation of a C-C bond to construct the carbon skeleton, followed by the introduction of the amine functionality, typically via reductive amination of a ketone or aldehyde precursor. Each of these steps must be carefully optimized to accommodate the sensitive furan ring.
Troubleshooting Guide & Yield Improvement (Q&A)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yields in this synthesis are almost always traced back to one of two issues: degradation of the furan ring or an inefficient final reduction step.
Primary Cause: Furan Ring Instability The furan ring is notoriously unstable in the presence of strong Brønsted or Lewis acids, which are often used in reactions like Friedel-Crafts alkylation/acylation or even in situ during reductive aminations that use certain catalysts.[1][2][4] Acid-catalyzed polymerization is a frequent side reaction, leading to the formation of dark, insoluble tars.[2][3]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for diagnosing and resolving low yields.
Recommended Actions:
-
Use Milder Catalysts: For any acid-catalyzed step, replace strong acids like H₂SO₄ or AlCl₃ with milder alternatives like p-toluenesulfonic acid (p-TsOH), scandium triflate (Sc(OTf)₃), or even acidic resins that can be easily filtered off.[3]
-
Control Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. For many steps, starting at 0 °C and slowly warming to room temperature is advisable.
-
Solvent Choice: Polar aprotic solvents, particularly DMF, have been shown to stabilize furan derivatives against degradation.[5][6]
-
Ensure Anhydrous Conditions: The presence of water can accelerate acid-catalyzed polymerization of furans.[7] Ensure all glassware is flame-dried and solvents are anhydrous.
Q2: I'm performing a reductive amination on 3-(furan-2-yl)-4-phenylbutan-2-one, but the reaction is messy and the yield of the amine is poor. How can I optimize this key step?
A2: This is a critical step and a common point of failure. The challenge lies in forming the imine/enamine intermediate without degrading the furan ring, and then efficiently reducing it.
Common Pitfalls:
-
Harsh Imination Conditions: Using strong acids to catalyze imine formation can destroy the starting material.
-
Incompatible Reducing Agents: Some reducing agents (e.g., LiAlH₄) can lead to side reactions or are difficult to work with.
-
One-Pot vs. Two-Step: A one-pot reductive amination is efficient but requires a reducing agent that is stable under the imination conditions and does not reduce the starting ketone.
Optimization Strategy: Sodium Triacetoxyborohydride (STAB) Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. It is a mild and selective reducing agent that can be used in a one-pot procedure. It is less basic than NaBH₄ or NaCNBH₃, reducing the likelihood of side reactions.
Detailed Protocol for Optimized Reductive Amination:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(furan-2-yl)-4-phenylbutan-2-one (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the amine source, such as ammonium acetate (NH₄OAc, ~5-10 eq.), to the solution. The large excess drives the equilibrium towards imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this by TLC or GC-MS.
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. The acetic acid generated in situ from the ammonium acetate can gently catalyze the imine formation without being aggressive enough to degrade the furan ring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
This method often provides a much cleaner crude product and significantly higher yields.
Q3: Purification by column chromatography is difficult, with my product co-eluting with a persistent impurity. What are my options?
A3: Co-elution is common when dealing with structurally similar byproducts.
Troubleshooting Purification:
-
Acid/Base Extraction: Before chromatography, exploit the basicity of your target amine. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt. The neutral/acidic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent.
-
Chromatography System Modification:
-
Solvent System: Instead of standard ethyl acetate/hexane, try a system containing a small amount of triethylamine (~0.5-1%) or ammonia (using a 7N solution in methanol as part of the polar phase). This deactivates the acidic sites on the silica gel, preventing streaking and often improving separation of amines.
-
Alternative Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel, which can be more suitable for purifying basic compounds.
-
-
Derivatization/Protection: As a last resort, you can protect the amine (e.g., as a Boc-carbamate), which dramatically changes its polarity. Purify the protected compound, which is often much easier, and then deprotect it in a final, clean step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to construct the carbon skeleton?
A conjugate addition (Michael addition) is often more reliable and higher-yielding than a Friedel-Crafts approach. For instance, reacting a phenyl-based nucleophile (like a Gilman cuprate, e.g., Li₂Cu(Ph)₂) with a furan-containing α,β-unsaturated ketone or ester provides a controlled way to form the C-C bond without harsh acidic conditions.
Q2: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is indispensable. Use a combination of stains. A UV lamp will visualize the aromatic components. An acidic potassium permanganate (KMnO₄) stain is excellent for visualizing the furan ring (which will react and turn yellow/brown) and other reducible groups. A ninhydrin stain is specific for primary/secondary amines and will stain the final product (often purple or yellow).[8]
Q3: Are there any biocatalytic methods available for the amination step?
Yes, biocatalysis is an emerging and powerful alternative. Engineered reductive aminases (RedAms) can perform direct reductive amination of a ketone precursor with high selectivity under very mild pH and temperature conditions (e.g., pH 8, 25-30 °C), completely avoiding furan degradation.[9] This approach can lead to higher yields and purity, though it requires specialized enzymes.
Data Summary Table
| Method | Key Reagents | Typical Yield Range | Pros | Cons |
| Reductive Amination (Standard) | Ketone, NH₃/H₂, Raney Ni/Co[10] | 30-60% | Inexpensive reagents | Harsh conditions (high T/P), furan degradation, catalyst handling |
| Reductive Amination (STAB) | Ketone, NH₄OAc, NaBH(OAc)₃ | 65-85% | Mild conditions, one-pot, high selectivity | More expensive reducing agent |
| Biocatalytic Amination | Ketone, Amine Source, RedAm Enzyme[9] | >90% | Extremely mild conditions, high chemo/stereoselectivity | Enzyme cost and availability, requires specific expertise |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. Retrieved from [Link]
-
Zelinsky Institute of Organic Chemistry. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. Retrieved from [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Direct Reductive Amination of Biobased Furans to N-Substituted Furfurylamines by Engineered Reductive Aminase. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Activated Furans for Colorimetric Sensing. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Document ID: TSC-FPBA-2026-01 Version: 1.0 Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for 3-(furan-2-yl)-4-phenylbutan-1-amine. This molecule is a valuable building block in medicinal chemistry, but its purification presents distinct challenges that can impede research and development timelines. The presence of two adjacent stereocenters and the chemical sensitivity of the furan moiety are the primary sources of difficulty.[1]
This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you, the researcher, to overcome these purification hurdles efficiently and confidently.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on issues encountered during the purification workflow. Each entry details the underlying scientific cause and provides a step-by-step protocol for resolution.
Issue 1: Persistent Double Spot on TLC/HPLC After Initial Chromatography
Q: My purified product consistently shows two very close spots on TLC, or two poorly resolved peaks in my HPLC chromatogram. What are they, and how can I separate them?
A: This is the most common challenge for this molecule and is almost certainly due to the presence of diastereomers . The structure has stereocenters at the C3 and C4 positions. Your synthesis has likely produced a mixture of these diastereomers (e.g., (3R,4S) and (3S,4S)), which have very similar polarities, making them difficult to separate with standard silica gel chromatography.
Scientific Rationale: Diastereomers have the same functional groups and connectivity but different three-dimensional arrangements. Their slight difference in shape leads to subtly different interactions with the stationary phase, often requiring highly optimized or alternative separation techniques.
Resolution Strategy: Diastereoselective Crystallization
The most robust method for separating diastereomers on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent. The resulting salts have significantly different physical properties, including solubility, which can be exploited for separation by crystallization.[2][3][4][5]
Detailed Protocol: Diastereoselective Salt Crystallization
-
Solvent Selection: In a test tube, assess the solubility of your diastereomeric amine mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile). You are looking for a solvent that dissolves the amine when heated but in which it is sparingly soluble at room temperature or below.
-
Resolving Agent Selection: Choose a readily available, enantiomerically pure chiral acid. Common choices include (+)-Tartaric acid, (1R)-(-)-Camphor-10-sulfonic acid, or (R)-(-)-Mandelic acid.
-
Salt Formation:
-
Dissolve your amine mixture (1.0 equivalent) in the chosen solvent under gentle heating.
-
In a separate flask, dissolve the chiral acid (0.5 equivalents) in a minimal amount of the same warm solvent. Note: Using 0.5 equivalents ensures that only one diastereomeric salt can crystallize, maximizing the purity of the initial solid.
-
Slowly add the acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, place it in a 4°C refrigerator overnight.
-
Induce crystallization if necessary by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals. This solid is one of the diastereomeric salts.
-
Analyze the diastereomeric purity of the crystalline salt using chiral HPLC or by liberating the free amine and analyzing by NMR.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the single, pure diastereomer.
-
Purification Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting diastereoselective reduction in 3-(furan-2-yl)-4-phenylbutan-1-amine synthesis
Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Guide: Troubleshooting Diastereoselective Reduction of the Ketone Precursor
Welcome to the technical support guide for the synthesis of this compound. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice for the critical diastereoselective reduction step of the ketone precursor, 3-(furan-2-yl)-4-phenylbutan-1-one. Our focus is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction for the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: My reduction of 3-(furan-2-yl)-4-phenylbutan-1-one is resulting in a low diastereomeric ratio (d.r.), close to 1:1. What are the fundamental principles governing the stereochemical outcome?
A1: Low diastereoselectivity arises when the transition states leading to the two different diastereomeric alcohol products are very close in energy. For your substrate, the stereochemical outcome is primarily a competition between two directing models: the Felkin-Anh model (non-chelation control) and the Chelation-Control model.
-
Felkin-Anh Model (Steric Control): This model predicts the outcome when no strong chelating interactions are present. The largest group (L) on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. In your molecule, the phenyl group is the largest (L), the furan-containing group is medium (M), and the hydrogen is small (S). The hydride attacks along a specific trajectory, preferentially forming the anti-diastereomer.
-
Chelation-Control Model: This model dominates when a Lewis acidic metal can coordinate to both the carbonyl oxygen and a nearby Lewis basic heteroatom—in this case, the oxygen of the furan ring. This coordination locks the molecule into a rigid, cyclic transition state. The hydride is then delivered to the less hindered face of the carbonyl, leading to the syn-diastereomer.[1][2]
The final d.r. is a direct reflection of which of these two pathways is more favorable under your specific reaction conditions.
Caption: Competing pathways in the diastereoselective reduction.
Q2: I need to synthesize the syn diastereomer. How can I modify my protocol to favor the chelation-controlled pathway?
A2: To favor the syn product, you must establish conditions that promote the formation of the rigid, six-membered chelate intermediate. This is achieved by using a suitable combination of a reducing agent and a Lewis acid capable of bidentate coordination.[3]
Recommended Strategies:
-
Use a Chelating Hydride Source: Zinc borohydride (Zn(BH₄)₂) is an excellent choice. The zinc(II) ion is a strong Lewis acid that readily forms a chelate with the carbonyl and furan oxygens, directing the hydride delivery.
-
Add an External Lewis Acid: If you are using a standard reducing agent like Sodium Borohydride (NaBH₄), you can add a strong Lewis acid to enforce chelation. Titanium tetrachloride (TiCl₄) is highly effective for this purpose.[3] The ketone is pre-treated with TiCl₄ at low temperature to form the chelate before the reducing agent is added.
Data Table: Common Reagent Systems for Chelation Control
| Reducing Agent | Lewis Acid Additive | Typical Solvent | Temperature (°C) | Expected Major Product |
| Zn(BH₄)₂ | None | THF, Et₂O | -78 to 0 | syn |
| NaBH₄ | TiCl₄ | CH₂Cl₂ | -78 | syn[3] |
| NaBH₄ | MgBr₂·OEt₂ | Et₂O | -78 to -20 | syn |
| LiAlH₄ | None | THF, Et₂O | -78 | syn (often high selectivity due to Li⁺ chelation)[2] |
Experimental Protocol: Chelation-Controlled Reduction with TiCl₄/NaBH₄
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the ketone precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Chelation: Cool the solution to -78 °C (acetone/dry ice bath). Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise via syringe. A deep color change is typically observed. Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the chelate.
-
Reduction: Add a solution or slurry of sodium borohydride (NaBH₄, 1.5 equiv) in CH₂Cl₂ portion-wise, keeping the internal temperature below -70 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Q3: My target is the anti diastereomer. What conditions will promote the Felkin-Anh model?
A3: To favor the anti product, you must actively suppress the formation of the chelate intermediate. This is best accomplished by using sterically demanding, non-chelating reducing agents. The bulk of the reagent prevents it from coordinating in a bidentate fashion and forces a reduction pathway governed by steric hindrance, as predicted by the Felkin-Anh model.
Recommended Strategies:
-
Use Bulky Borohydrides: Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are the reagents of choice. Their immense steric bulk makes them highly selective, and the lithium or potassium cations are weaker Lewis acids than zinc or titanium, reducing the driving force for chelation.[4]
Experimental Protocol: Felkin-Anh Controlled Reduction with L-Selectride®
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the ketone precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C.
-
Reduction: Add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Monitoring: Stir at -78 °C and monitor the reaction by TLC (typically complete within 1-2 hours).
-
Quench: Quench the reaction very carefully at -78 °C by the slow, dropwise addition of methanol, followed by 3M aqueous NaOH, and finally 30% hydrogen peroxide (H₂O₂). Caution: This quench can be highly exothermic and produce hydrogen gas.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify and analyze the d.r. as previously described.
Q4: How critical are temperature and solvent choice to the final diastereomeric ratio?
A4: Temperature and solvent are critically important secondary parameters that can be fine-tuned to maximize selectivity.
-
Temperature: Lowering the reaction temperature almost always improves diastereoselectivity.[5][6] According to the Eyring equation, the ratio of products is exponentially related to the difference in the free energies of activation (ΔΔG‡) between the two competing transition states. Lowering the temperature amplifies the impact of even a small ΔΔG‡, leading to a more selective reaction. For most hydride reductions, performing the reaction at -78 °C is standard practice for maximizing selectivity.[7][8]
-
Solvent: The coordinating ability of the solvent can influence chelation.
-
Coordinating Solvents (e.g., THF, Et₂O): These can compete with the substrate for coordination to the metal cation, potentially disrupting the chelate and lowering selectivity in chelation-controlled reactions. However, they are often required for reagent solubility.
-
Non-Coordinating Solvents (e.g., CH₂Cl₂, Toluene): These are ideal for reactions where chelation is being enforced by a strong external Lewis acid (like TiCl₄), as they will not interfere with the formation of the chelate complex.
-
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Q5: I'm observing significant formation of side products, or the reaction is not going to completion. What are the likely causes?
A5: These issues typically stem from reagent quality, stoichiometry, or inherent substrate reactivity.
-
Incomplete Reaction:
-
Reagent Potency: Hydride reagents, especially LiAlH₄ and borane complexes, can degrade upon storage. If the reaction stalls, titrate your hydride source to confirm its molarity.
-
Stoichiometry: Ensure at least 1.0-1.5 equivalents of hydride are used. Remember that NaBH₄ can theoretically deliver four hydride equivalents, but often the first is the most reactive.[9][10]
-
Temperature: While low temperature is good for selectivity, some less reactive ketones may require slight warming (e.g., from -78 °C to -40 °C) to achieve a reasonable reaction rate. This may come at a small cost to selectivity.
-
-
Side Products:
-
Furan Ring Reduction: The furan ring is sensitive to certain reducing conditions and can be opened or saturated, especially with powerful reagents like LiAlH₄ under harsh conditions (e.g., prolonged reaction times at elevated temperatures).[11] Using a milder reagent like NaBH₄ is often preferable to preserve the furan moiety. If LiAlH₄ is necessary for selectivity, use minimal equivalents and maintain low temperatures.
-
Enolization: A strong, sterically hindered base like L-Selectride can sometimes deprotonate the α-protons of the ketone, leading to an enolate. This is usually not a major pathway but can occur if the hydride transfer is slow.
-
References
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry. [Link]
-
Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences. [Link]
-
A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. ACS Publications. [Link]
-
Ketone Reduction. WordPress. [Link]
-
Enantioselective Reduction of Ketones. University of Guelph. [Link]
-
Chelation-controlled protocol for the diastereoselective reduction of ketones. ACS Publications. [Link]
-
Chelation-controlled protocol for the diastereoselective reduction of ketones. ACS Publications. [Link]
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. ACS Publications. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Request PDF. ResearchGate. [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. ResearchGate. [Link]
-
Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]
-
Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions. RSC Publishing. [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. PubMed. [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. NIH National Library of Medicine. [Link]
-
Asymmetric Induction. Michigan State University Chemistry. [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. [Link]
-
An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. NIH National Library of Medicine. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. NIH National Library of Medicine. [Link]
-
Synthesis of Furans – Recent Advances | Request PDF. ResearchGate. [Link]
-
Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl... Semantic Scholar. [https://www.semanticscholar.org/paper/Diastereoselective-synthesis-of-(3r%2C-3as%2C-3-Yl-of-Gong-Chen/360e22722b5e40e8b28d613867c46f6004b77f9e]([Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Recent Progress in the Synthesis of Furan. Organic Chemistry: An Indian Journal. [Link]
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- 11. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-(furan-2-yl)-4-phenylbutan-1-amine under acidic conditions
Technical Support Center: Stability of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Prepared by: Senior Application Scientist, Pharmaceutical Development Support
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with this compound, particularly under acidic conditions. Our objective is to explain the underlying chemical principles driving these issues and to offer robust, actionable troubleshooting strategies and validated protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental questions regarding the acid-labile nature of the furan moiety within the target compound.
Q1: My sample of this compound shows significant degradation in acidic formulations. What is the primary cause?
A1: The instability is almost certainly due to the furan ring, which is an electron-rich aromatic heterocycle known to be susceptible to degradation under acidic conditions.[1] The degradation process is typically an acid-catalyzed ring-opening hydrolysis.[1][2] While the amine side chain will be protonated in acid, forming a stable ammonium salt, the furan ring itself remains the reactive center for degradation.
Q2: What is the chemical mechanism of furan ring degradation in an acidic, aqueous environment?
A2: The degradation proceeds via a well-understood acid-catalyzed hydrolysis mechanism. The process involves several key steps:
-
Protonation of the Furan Ring: The process is initiated by the protonation of the furan ring by an acid. This is the rate-limiting step.[2] Protonation occurs preferentially at the α-carbon (the carbon atom adjacent to the oxygen), as this position is more activated.[1][2]
-
Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks the protonated ring.[2] This leads to the formation of unstable furanol intermediates, such as 2,5-dihydro-2-furanol.[1][2]
-
Ring-Opening: Subsequent protonation of the ring's oxygen atom in the furanol intermediate facilitates the opening of the ring structure.[2] This cleavage ultimately yields a 1,4-dicarbonyl compound.[1][3]
Q3: What are the likely degradation products I should be looking for?
A3: The acid-catalyzed ring-opening of the furan moiety in your compound will likely result in the formation of a 1,4-dicarbonyl compound. Specifically, for this compound, the expected primary degradation product would be an octane-2,5-dione derivative. Characterization by mass spectrometry (GC-MS or LC-MS) is essential to confirm the identity of these degradants.
Q4: What experimental factors can influence the rate of this degradation?
A4: Several factors significantly impact the stability of the furan ring in acidic media:
-
Acid Strength (pH): The degradation is acid-catalyzed, meaning that stronger acids or lower pH values will generally accelerate the rate of ring-opening.[1]
-
Temperature: Like most chemical reactions, higher temperatures increase the kinetic rate of degradation.[1] Ring-opening of substituted furans has been observed under relatively mild conditions, such as 80°C with catalytic acid.[1]
-
Solvent System: The presence of water is critical as it acts as the nucleophile in the ring-opening mechanism.[1] In some cases, using polar aprotic solvents may offer a stabilizing effect.[4][5]
-
Substituents: The nature of substituents on the furan ring can play a role. While electron-withdrawing groups can sometimes offer stability, electron-releasing groups can activate the ring towards polymerization or other reactions.[6]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides practical solutions to specific problems you may encounter during your experiments.
Q5: I am observing multiple, unexpected peaks in my HPLC chromatogram during a stability study. Could this be related to furan degradation?
A5: Yes, this is a classic sign of degradation. The acid-catalyzed decomposition of substituted furans can often lead to the formation of multiple products, not just the primary ring-opened dicarbonyl.[1] These additional peaks could be intermediates, byproducts of secondary reactions, or polymers.[7]
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use a mass spectrometer (MS) detector coupled with your LC to get mass information for the unknown peaks. This is the most direct way to identify them as degradation products.
-
Perform a Forced Degradation Study: Intentionally stress your compound under controlled acidic conditions (e.g., 0.1 M HCl at 60°C) and monitor the appearance of these peaks over time. This helps confirm they are acid-degradants. Refer to Protocol 3.1 for a detailed methodology.
-
Check for Polymerization: If you observe a broad, unresolved hump in your chromatogram or see a brownish resin forming in your sample vial, this indicates polymerization, a common side reaction for furans in strong acid.[7]
-
Q6: My quantitative assay for this compound consistently yields low results when using an acidic mobile phase or diluent. How can I get an accurate measurement?
A6: This indicates on-instrument or sample preparation-induced degradation. The acidic environment of your analytical method is likely causing the compound to degrade before or during analysis, leading to an underestimation of the true concentration.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less aggressive level (e.g., pH 4-5) where the analyte is still stable and chromatography is acceptable. The greatest stability for some furan derivatives has been found around pH 3.5-4.[8]
-
Modify Sample Diluent: Prepare your samples in a neutral or slightly acidic buffer (or a mobile phase mimic) immediately before injection. Avoid letting samples sit in highly acidic diluents for extended periods.
-
Use Co-solvents: Consider preparing samples in a mixture of an organic solvent (like acetonitrile or methanol) and water. Reducing the water content can slow the rate of hydrolysis.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation while samples are waiting for injection.
-
Q7: My solution of the compound turned dark brown and cloudy after adding a strong acid. What is causing this discoloration?
A7: This is a strong indication of extensive degradation and polymerization. Furans, in the presence of strong mineral acids, can form unstable salts that readily polymerize into brown or black resins.[7] This is a common outcome when the acid concentration or temperature is too high.
-
Mitigation Strategies:
-
Use Milder Acids: If your process allows, switch from strong mineral acids (like HCl or H₂SO₄) to weaker organic acids (like acetic acid or formic acid).
-
Lower the Temperature: Perform your reaction or preparation at a lower temperature (e.g., 0°C or room temperature instead of elevated heat) to slow the rate of polymerization.
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid required for your purpose rather than using it as a bulk solvent.
-
Section 3: Recommended Protocols & Methodologies
These protocols provide a validated framework for investigating and controlling the stability of this compound.
Protocol 3.1: Forced Degradation Study for Acid Stress Testing
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile, a critical step in any pharmaceutical development process.[9]
Objective: To evaluate the stability of this compound under acidic conditions and identify major degradants.
Materials:
-
This compound
-
Type I (Ultrapure) Water
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)
-
HPLC system with UV/PDA and MS detectors
-
Calibrated pH meter and temperature-controlled water bath/oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl.
-
Dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a final concentration of 100 µg/mL in 0.1 M HCl.
-
-
Control Sample: Prepare a control sample by following the same procedure but substituting the HCl with Type I water.
-
Incubation:
-
Place both the stress and control samples in a temperature-controlled bath set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to a 1 mL aliquot of the stress sample).
-
Analysis: Analyze all quenched aliquots and control samples using a validated stability-indicating HPLC method (see Protocol 3.2). Use both UV/PDA to quantify the parent peak and MS to identify degradants.
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent compound from all process impurities and degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Method Validation Steps:
-
Specificity: Inject the parent compound, a placebo (if applicable), and the stressed samples from Protocol 3.1. The method is specific if the parent peak is resolved from all other peaks with a resolution >1.5.
-
Linearity: Prepare a series of dilutions of the parent compound (e.g., 1-200 µg/mL) and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 50%, 100%, 150% of target concentration) on different days to assess recovery and repeatability (RSD%).
-
Robustness: Make small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) to ensure the method remains reliable.
Section 4: Data & Visualization
Table 1: Illustrative Forced Degradation Data
This table summarizes potential outcomes from an acid-stress study as described in Protocol 3.1.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (RT) | Major Degradant 2 (RT) | Observations |
| 0.1 M HCl, 60°C | 0 | 99.8% | Not Detected | Not Detected | Clear Solution |
| 0.1 M HCl, 60°C | 4 | 85.2% | 4.5 min | 5.1 min | Clear Solution |
| 0.1 M HCl, 60°C | 8 | 71.5% | 4.5 min | 5.1 min | Slight yellow tint |
| 0.1 M HCl, 60°C | 24 | 45.3% | 4.5 min | 5.1 min | Yellow Solution |
| 1.0 M HCl, 60°C | 4 | 22.1% | 4.5 min | 5.1 min | Brown Solution |
Diagrams
Diagram 1: Acid-Catalyzed Degradation Pathway of the Furan Ring This diagram illustrates the key mechanistic steps of furan hydrolysis under acidic conditions.
Caption: Acid-catalyzed furan ring-opening mechanism.
Diagram 2: Troubleshooting Workflow for Stability Issues This workflow provides a logical path for diagnosing and resolving stability-related experimental problems.
Caption: Logical workflow for troubleshooting stability issues.
References
- BenchChem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation. Benchchem.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Mamun, O., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Rojas, C. M., & Serna, L. F. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis.
- Unknown. (n.d.). Preparation and Properties of Furan.
- Kuznetsov, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- orthocresol. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Chemistry Stack Exchange.
- Kuznetsov, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Neumüller, J., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.
- Unknown. (2025). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Unknown. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.
- Unknown. (2025). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate.
- Wenzl, T., & Anklam, E. (n.d.). Methods for the determination of furan in food. JRC Publications Repository.
- ChemTube3D. (n.d.). Furan Hydrolysis.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications.
- Unknown. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges.
- Shcherbakov, S. V., et al. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- BLDpharm. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. jfda-online.com [jfda-online.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Welcome to the technical support guide for the synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, which typically proceeds via a two-step route: a Michael addition to form the nitrile intermediate, followed by its reduction.
Step 1: Michael Addition to form 3-(Furan-2-yl)-4-phenylbutanenitrile
Q1: My Michael addition reaction shows low conversion, with significant amounts of unreacted phenylacetonitrile and furfurylideneacetone remaining. What's going wrong?
A1: Low conversion in this conjugate addition is a frequent issue, often stemming from suboptimal reaction conditions.
-
Base Strength & Stoichiometry: The reaction requires a base to deprotonate phenylacetonitrile, forming the nucleophilic carbanion. If the base is too weak (e.g., triethylamine), the equilibrium will not favor the carbanion, leading to a sluggish reaction. A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is generally required. Ensure the base is used in at least stoichiometric amounts, as any acidic impurities or moisture will consume it.
-
Solvent Choice: The solvent must be anhydrous and capable of solvating the ionic intermediates. Aprotic polar solvents like THF or DMSO are often effective. Using protic solvents like ethanol can lead to protonation of the carbanion, reducing its effective concentration.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions or decomposition. This reaction is often performed at room temperature or with gentle heating. If conversion is low, consider increasing the reaction time before resorting to higher temperatures.
-
Reversibility: The Michael addition can be reversible. As the product concentration builds, the reverse reaction can become significant. Ensuring the subsequent reaction step (workup or reduction) proceeds efficiently can help drive the equilibrium forward.
Q2: I'm observing a significant byproduct with a molecular weight corresponding to a dimer of phenylacetonitrile. How can I prevent this?
A2: The self-condensation of phenylacetonitrile is a known side reaction, especially under strong basic conditions. The phenylacetonitrile anion can attack a neutral molecule of phenylacetonitrile.
-
Controlled Addition: To minimize this, add the phenylacetonitrile slowly to a mixture of the base and the Michael acceptor (e.g., (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one). This strategy keeps the instantaneous concentration of the free carbanion low, favoring the desired conjugate addition over self-condensation.
-
Base Selection: Using a bulky base like potassium tert-butoxide can sometimes disfavor the sterically hindered attack required for dimerization. Studies on similar Michael additions have shown that the choice of catalyst can be critical in directing the reaction pathway.[1][2]
Step 2: Reduction of 3-(Furan-2-yl)-4-phenylbutanenitrile
Q3: My final product is contaminated with a significant amount of the nitrile intermediate after reduction with Lithium Aluminum Hydride (LAH). Why did the reduction not go to completion?
A3: Incomplete reduction of the nitrile is a common pitfall. LAH is a powerful reducing agent, but its effectiveness can be compromised.[3][4]
-
Reagent Quality and Stoichiometry: LAH is extremely sensitive to moisture and can be deactivated by atmospheric water or wet solvents.[3] Always use freshly opened, high-quality LAH and rigorously dried solvents (like THF). A molar excess of LAH (typically 1.5 to 2 equivalents relative to the nitrile) is recommended to ensure complete conversion.[5]
-
Reaction Temperature & Time: The reduction of nitriles to primary amines typically requires refluxing in a solvent like THF for several hours.[5][6] If the reaction is run at too low a temperature or for an insufficient duration, you will likely isolate unreacted starting material.
-
Work-up Procedure: The work-up is critical for destroying excess LAH and liberating the amine from the aluminum salts. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is crucial for generating a granular, filterable aluminum oxide precipitate.[5] An improper quench can trap the product in an intractable emulsion or solid matrix, leading to low isolated yields and the appearance of incomplete reaction.
Q4: I am observing byproducts that suggest my furan ring has been altered. Is this possible during the reduction step?
A4: Yes, the furan ring is susceptible to reduction, particularly under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, Ni).[7][8] This can lead to the formation of the corresponding tetrahydrofuran derivative.
-
Choice of Reducing Agent: This is a key reason why a chemical hydride reducing agent like LAH is preferred over catalytic hydrogenation for this specific transformation. LAH is highly effective at reducing nitriles while generally leaving the furan ring intact under standard conditions.[4]
-
Reaction Conditions: If you must use catalytic hydrogenation, conditions need to be carefully controlled. Lower pressures and temperatures, along with specific catalysts, might offer selectivity. However, avoiding it is the most straightforward solution. DFT studies show that once the furan ring is partially hydrogenated, further reduction is often facile, making it difficult to stop selectively.[7]
Q5: My final product appears as a mixture of diastereomers by NMR/LC-MS. How did this happen and how can I separate them?
A5: The Michael addition of phenylacetonitrile to a propenone acceptor creates two new chiral centers, leading to the formation of a pair of diastereomers in the nitrile intermediate. Subsequent reduction of the nitrile group does not affect these centers.
-
Controlling Stereochemistry: Achieving diastereoselectivity in the Michael addition is challenging and often requires specialized chiral catalysts or auxiliaries, which is beyond the scope of a standard synthesis.[2] For most research applications, the diastereomeric mixture is carried forward.
-
Purification: Diastereomers have different physical properties and can typically be separated by column chromatography on silica gel. Developing a good solvent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of triethylamine to prevent streaking of the amine) is key. Monitor the separation carefully by TLC or LC-MS to isolate the desired stereoisomer.
Visualized Pathways: Synthesis and Impurity Formation
The following diagram illustrates the primary synthetic route and the key points where common impurities can arise.
Caption: Synthetic pathway and points of impurity formation.
Data Summary: Common Impurities
| Impurity Name | Structure | Common Cause | Analytical Signature (LC-MS) |
| Unreacted Phenylacetonitrile | Ph-CH₂-CN | Incomplete Michael addition. | Expected M+H⁺ at m/z 118.1 |
| Unreacted Furfurylideneacetone | Fu-CH=CH-CO-Ph | Incomplete Michael addition. | Expected M+H⁺ at m/z 213.1 |
| Phenylacetonitrile Dimer | (NC)(Ph)CH-CH₂(Ph) | Base-catalyzed self-condensation. | Expected M+H⁺ at m/z 235.1 |
| Nitrile Intermediate | Fu-CH(CH₂Ph)-CH(CN)-R | Incomplete nitrile reduction. | Expected M+H⁺ for the butanenitrile. |
| Tetrahydrofuran Analog | THF-CH(CH₂Ph)-CH₂-CH₂NH₂ | Furan ring reduction, especially with catalytic hydrogenation. | M+H⁺ is 4 Da higher than the product. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)-4-phenylbutanenitrile
Causality: This protocol uses sodium ethoxide as a strong base to generate the phenylacetonitrile anion for an efficient Michael addition. Anhydrous conditions are critical to prevent quenching the base.
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, suspend sodium ethoxide (1.1 eq) in anhydrous THF (10 mL per mmol of limiting reagent).
-
Addition: To this suspension, add a solution of (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one (1.0 eq) in anhydrous THF.
-
Reaction: Cool the mixture to 0°C. Add a solution of phenylacetonitrile (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the nitrile intermediate as a mixture of diastereomers.
Protocol 2: LAH Reduction to this compound
Causality: This protocol uses an excess of LAH in anhydrous THF to ensure the complete and chemoselective reduction of the nitrile to the primary amine, followed by a careful quenching procedure to simplify product isolation.
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add LAH (1.5 eq) to anhydrous THF (15 mL per mmol of nitrile).
-
Addition: Cool the LAH suspension to 0°C. Add a solution of the nitrile intermediate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitoring: Cool the reaction to room temperature. Monitor for the disappearance of the nitrile starting material by TLC or LC-MS.
-
Quenching (Fieser Work-up): Cool the flask to 0°C in an ice bath. Perform the following additions extremely carefully and slowly.
-
Add 'X' mL of water (where X = grams of LAH used).
-
Add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Add '3X' mL of water.
-
-
Isolation: Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography if necessary.
Troubleshooting Workflow
This diagram provides a logical decision tree for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved from [Link]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2018). ResearchGate. Retrieved from [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing. Retrieved from [Link]
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (2013). ResearchGate. Retrieved from [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
(PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015). ResearchGate. Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (2009). PubMed. Retrieved from [Link]
-
ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. (2013). ResearchGate. Retrieved from [Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.). RWTH Publications. Retrieved from [Link]
-
(PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. (2019). MDPI. Retrieved from [Link]
-
Recent Progress in the Synthesis of Furan. (n.d.). OUCI. Retrieved from [Link]
-
Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. (2007). ResearchGate. Retrieved from [Link]
-
Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a. (2021). UniCA IRIS. Retrieved from [Link]
-
Reduction of Imines and Nitriles with LiAlH4. (2023). YouTube. Retrieved from [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
(PDF) LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. (2011). ResearchGate. Retrieved from [Link]
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- 8. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine. Recognizing the nuances of scaling up organic syntheses, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our approach is rooted in practical, field-tested experience to empower you to navigate the challenges of this specific synthesis with confidence and scientific rigor.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through several routes. We will focus on a robust and scalable three-step sequence that is amenable to optimization and troubleshooting. This primary pathway involves a mild Friedel-Crafts acylation, followed by a Horner-Wadsworth-Emmons olefination to construct the carbon skeleton, and concludes with a reductive amination to install the primary amine.
Caption: Proposed three-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Furan with Phenylacetyl Chloride
The introduction of the acyl group to the furan ring is a critical first step. However, the furan ring is notoriously sensitive to strong Lewis acids typically used in Friedel-Crafts acylations, which can lead to polymerization and degradation.[1][2] Therefore, milder conditions are paramount for a successful and scalable reaction.
FAQs: Friedel-Crafts Acylation
Q1: Why are standard AlCl₃ conditions not recommended for the acylation of furan?
A1: Furan is an electron-rich heterocycle that is prone to polymerization and ring-opening under the strongly acidic conditions generated by traditional Lewis acids like aluminum chloride (AlCl₃).[1][2] This leads to low yields of the desired product and the formation of intractable tars.
Q2: What are some milder Lewis acids suitable for furan acylation?
A2: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used milder Lewis acid for the acylation of furan.[1] Other alternatives include ytterbium(III) triflate (Yb(OTf)₃) in ionic liquids or heterogeneous catalysts such as chromium-exchanged dodecatungstophosphoric acid, which can offer easier workup and catalyst recycling.[3][4][5]
Q3: What is the expected regioselectivity of the acylation?
A3: The acylation of furan predominantly occurs at the 2-position, which is the most nucleophilic carbon.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Probable Cause(s) | Solution(s) |
| Low to no conversion | - Inactive Lewis acid.- Insufficient reaction temperature. | - Use a freshly opened or properly stored bottle of the Lewis acid.- Gradually increase the reaction temperature, monitoring for side product formation by TLC. |
| Formation of dark tar/polymer | - Lewis acid is too strong.- Reaction temperature is too high.- Presence of moisture. | - Switch to a milder Lewis acid (e.g., BF₃·OEt₂).[1]- Maintain a low reaction temperature (0 °C to room temperature).- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult purification | - Presence of polymeric byproducts. | - After quenching the reaction, perform a filtration to remove insoluble tars before extraction.- Column chromatography with a gradient elution may be necessary. |
Experimental Protocol: Mild Friedel-Crafts Acylation
-
To a stirred solution of furan (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add boron trifluoride etherate (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a reliable method for forming alkenes with high E-selectivity and features a water-soluble phosphate byproduct, which simplifies purification, a significant advantage for scale-up.[6][7][8]
FAQs: Horner-Wadsworth-Emmons Reaction
Q1: Why is the HWE reaction preferred over the standard Wittig reaction for this synthesis?
A1: The HWE reaction typically provides excellent selectivity for the (E)-alkene, and the dialkyl phosphate byproduct is easily removed by aqueous extraction, which is a major advantage over the triphenylphosphine oxide generated in the Wittig reaction.[6][8]
Q2: What base should I use for the deprotonation of the phosphonate?
A2: Sodium hydride (NaH) is a common and effective base for the HWE reaction.[8] Other options include sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Q3: Can I expect any side reactions?
A3: If the ketone intermediate has acidic α-protons, the base can cause self-condensation. This can be minimized by adding the ketone to the pre-formed phosphonate anion at a low temperature.
Troubleshooting Guide: Horner-Wadsworth-Emmons Reaction
| Problem | Probable Cause(s) | Solution(s) |
| Low yield of the alkene | - Incomplete deprotonation of the phosphonate.- The ketone is sterically hindered. | - Ensure the base is fresh and added under anhydrous conditions.- Increase the reaction time or temperature moderately.- For highly hindered ketones, a more reactive phosphonate ylide might be necessary. |
| Formation of (Z)-isomer | - Reaction conditions favor the kinetic product. | - While HWE reactions favor the (E)-isomer, the Still-Gennari modification can be used to favor the (Z)-isomer if needed. |
| Difficult removal of byproduct | - Inefficient aqueous extraction. | - Perform multiple extractions with water or brine to ensure complete removal of the phosphate byproduct. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl (cyanomethyl)phosphonate (1.05 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(furan-2-yl)-2-phenylethanone (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[9] In this step, we will reduce the nitrile and the double bond simultaneously to obtain the target primary amine.
FAQs: Reductive Amination
Q1: What are the common catalysts for the reduction of a nitrile and an alkene to a primary amine?
A1: Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere is effective.[10] Iron-based catalysts are also emerging as a more sustainable option.[10]
Q2: What are the potential side reactions during reductive amination?
A2: The primary amine product can potentially react with any remaining starting material to form a secondary amine. This can be minimized by ensuring complete conversion of the starting material.
Q3: How can I monitor the progress of the reaction?
A3: TLC can be used to monitor the disappearance of the starting material. Staining with ninhydrin can help visualize the amine product.
Troubleshooting Guide: Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete reaction | - Insufficient hydrogen pressure.- Catalyst deactivation. | - Increase the hydrogen pressure.- Use a fresh batch of catalyst.[11]- Increase the catalyst loading. |
| Formation of secondary amine | - The primary amine product reacts with the starting material. | - Ensure the reaction goes to completion.- A stepwise procedure might be beneficial on a larger scale. |
| Over-reduction of the furan ring | - Reaction conditions are too harsh. | - Use a milder catalyst or lower the reaction temperature and pressure. |
| Difficult purification of the amine | - The amine product is basic and may stick to silica gel. | - Use a basic workup to isolate the free amine.- For chromatography, the silica gel can be treated with triethylamine. |
Experimental Protocol: Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve 3-(furan-2-yl)-4-phenylbut-2-enenitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Add the hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C, 5-10 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude amine by acid-base extraction or chromatography on triethylamine-treated silica gel.
Alternative Synthetic Routes
Grignard Reaction Approach
An alternative to the HWE reaction for carbon chain extension is the Grignard reaction. This would involve the reaction of a 2-furyl Grignard reagent with styrene oxide.
Challenges:
-
Grignard reagents are highly sensitive to moisture and air, requiring strictly anhydrous conditions.[12]
-
Activation of magnesium is often necessary.[13]
-
Side reactions, such as Wurtz coupling, can occur.[12]
Hydroboration-Oxidation Approach
If the carbon chain extension step yields an alkene, hydroboration-oxidation can be used to introduce a hydroxyl group with anti-Markovnikov selectivity.[14][15][16] The resulting alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source.
Challenges:
-
Handling of borane reagents, which can be pyrophoric.
-
The multi-step nature of converting the alcohol to an amine adds to the overall synthesis length.
Summary of Key Parameters for Scale-Up
| Parameter | Step 1: Friedel-Crafts | Step 2: HWE Reaction | Step 3: Reductive Amination |
| Catalyst/Reagent | Mild Lewis Acid (e.g., BF₃·OEt₂) | Strong Base (e.g., NaH) | Hydrogenation Catalyst (e.g., Raney Ni) |
| Solvent | Anhydrous, non-coordinating (e.g., DCM) | Anhydrous ether (e.g., THF) | Protic solvent (e.g., EtOH, MeOH) |
| Temperature | Low (0 °C to RT) | Low to RT | Elevated (50-80 °C) |
| Key Consideration | Furan ring stability | Anhydrous conditions, byproduct removal | Catalyst activity, hydrogen pressure |
References
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. (2019, June 21). Retrieved January 17, 2026, from [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (n.d.). Zenodo. Retrieved January 17, 2026, from [Link]
-
Friedel-Crafts acylation of furan [closed]. (2020, June 27). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
(PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021, January 12). Retrieved January 17, 2026, from [Link]
-
Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). Retrieved January 17, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Troubleshooting my grignard reactions : r/chemistry. (2020, June 20). Reddit. Retrieved January 17, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ProQuest. Retrieved January 17, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved January 17, 2026, from [Link]
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Hydroboration of Alkenes - Master Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hydroboration–oxidation reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros. (2024, May 2). Reddit. Retrieved January 17, 2026, from [Link]
-
Hydroboration Oxidation of Alkenes - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 9). Reddit. Retrieved January 17, 2026, from [Link]
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regioselective friedel-crafts acylation with. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
Hydroboration-Oxidation of Alkenes. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017, May 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 17, 2026, from [Link]
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Retrieved January 17, 2026, from [Link]
-
The Friedel-Crafts Reaction with Furans - UNI ScholarWorks. (n.d.). Retrieved January 17, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Hydroboration–Oxidation of Styrene - YouTube. (2021, April 16). Retrieved January 17, 2026, from [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry. (2010, July 28). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex | Organometallics. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3(2H)-furanones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 17, 2026, from [Link]
-
Grignard successes and failures - Powered by XMB 1.9.11. (2016, February 18). Sciencemadness.org. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-1-amine
Welcome to the technical support center for the synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes to this valuable compound. Our focus is on providing practical, field-tested insights to overcome common experimental challenges.
Introduction
This compound is a primary amine containing both a furan and a phenyl moiety, making it a potentially valuable building block in medicinal chemistry. The synthesis of this molecule can be challenging due to the inherent reactivity of the furan ring, particularly its sensitivity to acidic conditions which can lead to polymerization or ring-opening.[1][2][3] This guide explores three plausible alternative synthetic routes, each with its own set of advantages and potential difficulties.
Route 1: Reductive Amination of a Ketone Intermediate
This approach involves the synthesis of a ketone precursor, 3-(furan-2-yl)-4-phenylbutan-2-one, followed by a reductive amination to yield the target primary amine.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Protocol
Step 1: Synthesis of 3-(Furan-2-yl)-4-phenylbutan-2-one
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add furan-2-ylacetone (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.
Step 2: Reductive Amination
-
Dissolve the ketone (1.0 eq) in methanol and add a large excess of ammonia (as a solution in methanol or bubbled through the solution).[4]
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the mixture.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with 1 M HCl to decompose the excess reducing agent.
-
Basify the solution with aqueous NaOH and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
-
Purify by column chromatography or distillation under reduced pressure.
Troubleshooting & FAQs
Q1: I am observing low yields in the alkylation step. What could be the cause?
A1: Low yields in the alkylation step can be due to several factors:
-
Incomplete enolate formation: Ensure your LDA is freshly prepared and titrated. The furan-2-ylacetone should be added slowly to the LDA solution at low temperature to prevent side reactions.
-
Self-condensation of the ketone: This can occur if the temperature is not kept sufficiently low during enolate formation and alkylation.
-
Poor quality of benzyl bromide: Use freshly distilled or high-purity benzyl bromide.
Q2: The reductive amination is sluggish or incomplete. How can I improve it?
A2:
-
pH control: The pH of the reaction is crucial for imine formation. For ammonia, a slightly basic medium is generally effective.
-
Choice of reducing agent: Sodium cyanoborohydride is effective at mildly acidic to neutral pH. Sodium triacetoxyborohydride can be an alternative for reactions that are sensitive to pH changes.[6]
-
Excess of ammonia: A large excess of ammonia is necessary to drive the equilibrium towards imine formation.[4]
Q3: I am getting a mixture of primary, secondary, and tertiary amines. How can I favor the formation of the primary amine?
A3: The formation of secondary and tertiary amines is a common issue in reductive aminations.[7] To favor the primary amine:
-
Use a large excess of ammonia to outcompete the product amine for reaction with the ketone.[4]
-
Consider a two-step process where the imine is formed first, and then the reducing agent is added.
Route 2: Amide Reduction Pathway
This route involves the synthesis of 3-(furan-2-yl)-4-phenylbutanamide, which is then reduced to the target primary amine. This method is advantageous as the reduction of an amide to an amine is a well-established and high-yielding transformation.[8][9][10][11]
Experimental Workflow
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Technical Support Center: Chiral Auxiliary Removal in 3-(Furan-2-yl)-4-phenylbutan-1-amine Synthesis
Introduction
The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with compounds like 3-(furan-2-yl)-4-phenylbutan-1-amine serving as crucial building blocks for complex therapeutic agents. A widely adopted and effective strategy for controlling stereochemistry during the synthesis of such molecules is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the molecular structure to direct the stereochemical outcome of subsequent reactions.[1] However, the critical final step in this elegant approach is the efficient and clean removal of the auxiliary to yield the desired chiral amine without compromising its enantiomeric purity.[2]
This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering challenges during the chiral auxiliary removal stage in the synthesis of this compound. We will delve into the causality behind common experimental issues and provide field-proven solutions, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Incomplete Cleavage of the Chiral Auxiliary
Question: I am observing a significant amount of starting material (the N-acylated auxiliary) remaining after the cleavage reaction. How can I drive the reaction to completion?
Answer: Incomplete cleavage is a common issue that can often be resolved by re-evaluating your reaction conditions and reagent choice. The N-acyl bond of commonly used auxiliaries, such as Evans oxazolidinones, can be robust.[1]
-
For Reductive Cleavage (to yield the primary amine directly):
-
Increase Reagent Stoichiometry: Hydride reagents like lithium aluminum hydride (LiAlH₄) are powerful but can be consumed by trace amounts of water or other protic sources in your reaction setup. Ensure your solvent is rigorously dried and consider increasing the equivalents of LiAlH₄. A typical starting point is 2-4 equivalents, but this may need to be optimized.
-
Elevate the Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 0 °C), a gradual increase to room temperature or even gentle refluxing in a suitable solvent like THF may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
Consider a More Powerful Hydride Source: While LiAlH₄ is generally effective, in particularly stubborn cases, you might explore other reducing agents. However, for the direct reduction to the amine, LiAlH₄ is a standard and potent choice.
-
-
For Hydrolytic Cleavage (if synthesizing the corresponding carboxylic acid first):
-
Reagent Purity and Preparation: When using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), the formation of the active nucleophile, lithium hydroperoxide (LiOOH), is crucial.[3][4] Ensure your H₂O₂ solution is of the correct concentration and your LiOH is not extensively carbonated from atmospheric exposure.
-
Solvent System: The typical solvent system of THF/water is effective, but the ratio can be important. Ensure adequate solubility for all components.
-
Reaction Time and Temperature: These reactions are often run at 0 °C to control exotherms but may require extended reaction times. Allowing the reaction to slowly warm to room temperature can sometimes be beneficial.
-
Issue 2: Racemization or Epimerization of the Chiral Center
Question: My final product, this compound, is showing a loss of enantiomeric purity. What could be causing this and how can I prevent it?
Answer: Maintaining the stereochemical integrity of your product is paramount. Racemization or epimerization can occur under harsh reaction conditions, particularly if a basic or acidic environment is prolonged.
-
Avoid Excessively High Temperatures: While elevated temperatures can improve reaction rates, they can also provide the energy needed to overcome the activation barrier for epimerization at the stereocenter alpha to the carbonyl group (in the N-acylated intermediate). Use the mildest conditions that afford a reasonable reaction rate.
-
Careful pH Control During Work-up: Quenching the reaction and subsequent work-up steps are critical.
-
For reductive cleavage with LiAlH₄, the quench is typically performed at low temperatures with a careful, sequential addition of water and a base solution (e.g., NaOH). This process can be exothermic and must be controlled.
-
For hydrolytic cleavage, the work-up often involves acidification to protonate the carboxylate. Use of strong acids should be done cautiously and at low temperatures to avoid any potential for racemization.
-
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Once TLC or LC-MS indicates full conversion of the starting material, proceed with the work-up.
Issue 3: Difficulty in Separating the Cleaved Auxiliary from the Product
Question: I am struggling to purify my this compound from the recovered chiral auxiliary. What are the best purification strategies?
Answer: Efficient separation is key for obtaining a high-purity product and for the cost-effective recovery and recycling of the chiral auxiliary.[2]
-
Acid-Base Extraction: This is often the most effective method.
-
After the work-up, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer.
-
The neutral chiral auxiliary (e.g., the amino alcohol derived from the oxazolidinone) will remain in the organic layer.
-
Separate the layers. The organic layer can be processed to recover the auxiliary.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Dry the organic layer containing your purified amine and concentrate under reduced pressure.
-
-
Chromatography: While extraction is often sufficient, column chromatography can be used for further purification if necessary. The significant polarity difference between the amine product and the recovered auxiliary usually allows for good separation. A silica gel column with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking of the amine) is a common choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing an Evans oxazolidinone auxiliary to obtain a primary amine?
A1: The most direct and common method is reductive cleavage using a powerful hydride reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[5] This one-step process cleaves the N-acyl bond and reduces the resulting carbonyl group to afford the desired primary amine.
Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reductive cleavage?
A2: Sodium borohydride is generally not strong enough to reduce the amide-like bond of an N-acyloxazolidinone.[5] LiAlH₄ or, in some cases, lithium borohydride (LiBH₄), is required for this transformation.
Q3: Is it possible to recover the chiral auxiliary after the cleavage reaction?
A3: Yes, one of the significant advantages of using chiral auxiliaries is that they can often be recovered in high yield and reused.[1] After cleavage, the auxiliary is released (e.g., as a chiral amino alcohol) and can be separated from the product, typically through extraction or chromatography, and then recycled.
Q4: Are there alternative, "greener" methods for synthesizing chiral amines like this?
A4: Yes, the field of biocatalysis offers promising alternatives. The use of transaminases, for example, can facilitate the asymmetric synthesis of chiral amines from prochiral ketones.[6][7][8] These enzymatic methods operate under mild conditions and can offer high enantioselectivity, representing an ecologically and economically advantageous approach.[8][9][10]
Experimental Protocols and Data
Protocol 1: Reductive Cleavage of N-Acyl Oxazolidinone with LiAlH₄
This protocol describes a general procedure for the reductive cleavage of an N-acylated Evans-type oxazolidinone to yield this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF to a cooled (0 °C) suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous THF.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: The filtrate contains the crude product and the recovered auxiliary. Proceed with an acid-base extraction as described in the troubleshooting section for purification.
| Parameter | Condition | Rationale |
| Reducing Agent | LiAlH₄ | A powerful hydride source capable of cleaving the robust N-acyl bond. |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes the reactants. |
| Temperature | 0 °C to Room Temp. | Balances reaction rate with the need to control the exothermic reaction. |
| Work-up | Fieser work-up (H₂O, NaOH) | A standard and safe procedure for quenching LiAlH₄ reactions. |
Visualizations
Workflow for Chiral Auxiliary Removal
Caption: General workflow for the removal of a chiral auxiliary.
Decision Tree for Troubleshooting Incomplete Cleavage
Caption: Troubleshooting guide for incomplete auxiliary cleavage.
References
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminases for chiral amine synthesis. Green Chemistry, 19(2), 333-361. [Link]
-
Schätzle, S., Steffen-Munsberg, F., & Höhne, M. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(3), 967-976. [Link]
-
Meersseman Arango, H., van den Biggelaar, L., Soumillion, P., Luis, P., Leyssens, T., Paradisi, F., & Debecker, D. P. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 8(7), 1639-1658. [Link]
-
Le, D. N., & Larsen, R. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1475-1480. [Link]
-
Myers, A. G. (n.d.). Elimination Reactions of Alkyl Halides. Harvard University. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(Furan-2-yl)-4-phenylbutan-1-amine and its Analogues: A Structure-Activity Relationship (SAR) Perspective
Introduction
In the landscape of modern drug discovery, the strategic design of novel molecular entities with optimized pharmacological profiles is paramount. The compound 3-(furan-2-yl)-4-phenylbutan-1-amine presents a compelling scaffold, integrating two key pharmacophoric elements: the phenylbutan-1-amine backbone, characteristic of centrally active agents, and a furan ring, a versatile heterocycle known to modulate biological activity.[1][2] This guide provides a comprehensive analysis of the predicted biological activity of this target compound, contextualized through a detailed comparison with structurally similar molecules.
The furan nucleus is frequently employed in medicinal chemistry as a bioisosteric replacement for phenyl or thiophene rings, offering unique electronic and steric properties that can enhance receptor interactions, improve metabolic stability, and fine-tune bioavailability.[1][3] Concurrently, the phenylbutan-1-amine framework is a well-established structural motif in compounds targeting monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), which are critical in regulating mood and behavior.[4][5]
This document is structured to provide researchers and drug development professionals with a predictive framework for evaluating this compound. We will delve into the structure-activity relationships (SAR) of its core components, propose a logical workflow for its experimental characterization, and provide detailed, validated protocols for key in vitro and in vivo assays. Our analysis is grounded in established pharmacological principles and draws parallels with well-characterized analogues to construct a scientifically rigorous guide.
Part 1: The Role of Key Structural Motifs
The predicted biological activity of this compound is a composite of the contributions from its constituent parts. Understanding these individual contributions is essential for predicting its overall pharmacological profile.
The Furan Moiety: A Modulator of Physicochemical Properties
The furan ring is an electron-rich, five-membered aromatic heterocycle that is a structural component in numerous pharmacologically active compounds.[6] Its utility in drug design stems from its ability to:
-
Act as a Bioisostere: Furan can mimic a phenyl ring while introducing a different hydrophilic-lipophilic balance and hydrogen bonding capacity via its oxygen atom.[1] This can alter a compound's solubility, membrane permeability, and binding affinity for its biological target.
-
Influence Metabolic Stability: The furan ring can undergo in vivo oxidation, which is a critical consideration in drug design for predicting metabolic pathways and avoiding the formation of potentially toxic metabolites.[1]
-
Engage in Specific Receptor Interactions: The lone pair of electrons on the oxygen atom and the aromatic π-system allow the furan ring to participate in hydrogen bonding and π-π stacking, which are crucial for high-affinity receptor binding.[1]
The Phenylbutan-1-amine Scaffold: A Gateway to the Central Nervous System
The phenylbutan-1-amine core is structurally related to a class of compounds known as phenethylamines, which includes many neurotransmitters and psychoactive drugs. Analogues such as N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) are known to interact with monoamine transporters.[4] The primary mechanism for such compounds often involves the inhibition of neurotransmitter reuptake and/or the promotion of neurotransmitter release (efflux), leading to increased synaptic concentrations of serotonin, dopamine, and norepinephrine.[2][5]
The interaction with these transporters is highly dependent on the substitution pattern on the phenyl ring and the alkylamine side chain. It is hypothesized that this compound will exhibit activity at these transporters, acting as a monoamine reuptake inhibitor or releasing agent.
Part 2: A Predictive Structure-Activity Relationship (SAR) Comparison
To build a hypothesis for the biological activity of this compound, we compare it to several logical analogues. This comparison allows for the dissection of how individual structural changes might impact receptor affinity and functional activity. The following table outlines these predictions, which serve as a basis for the experimental validation plan described in Part 3.
| Compound Name | Key Structural Difference | Predicted Impact on SERT/DAT Affinity | Rationale |
| This compound (Target) | Furan ring at position 3 | Potential for balanced SERT/DAT affinity | The furan ring acts as a phenyl bioisostere but introduces polarity, which may favor interaction with the more polar serotonin transporter (SERT) binding pocket compared to a simple phenyl ring.[1] |
| 3,4-Diphenylbutan-1-amine (Phenyl Analogue) | Phenyl group replaces furan | Likely increased affinity for DAT over SERT | The increased lipophilicity from the second phenyl ring often correlates with higher affinity for the dopamine transporter (DAT), which has a more hydrophobic binding site. |
| 4-Phenyl-3-(thiophen-2-yl)butan-1-amine (Thiophene Analogue) | Thiophene ring replaces furan | Similar to furan, but potentially higher lipophilicity | Thiophene is also a common phenyl bioisostere but is generally considered more lipophilic than furan. This may slightly shift the activity profile towards DAT while retaining significant SERT interaction. |
| 4-(3,4-Dichlorophenyl)butan-1-amine[7] (Ring-Substituted Analogue) | Dichlorophenyl group; no furan | High affinity and selectivity for SERT | Halogen substitution on the phenyl ring, particularly at the 3 and 4 positions, is a well-known strategy for producing potent and selective serotonin reuptake inhibitors (SSRIs). |
Part 3: Experimental Workflow and Protocols for Biological Characterization
A rigorous, multi-step approach is required to definitively characterize the biological activity of this compound. The following workflow provides a logical progression from initial screening to in vivo validation.
Protocol 1: In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
-
Causality: This initial screen is crucial for identifying which molecular targets the compound interacts with and with what affinity. A high affinity (low Kᵢ value) is often a prerequisite for potent functional activity.
-
Methodology:
-
Membrane Preparation: Stably transfected HEK293 cells expressing either hSERT, hDAT, or hNET are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C. Protein concentration is determined via a Bradford or BCA assay.
-
Binding Reaction: In a 96-well plate, add membrane homogenate (typically 10-20 µg protein), a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]Nisoxetine for NET) at a concentration near its Kₔ, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-Specific Binding: A parallel set of wells containing a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM Desipramine for NET) is used to determine non-specific binding.
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to reduce non-specific binding.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression (e.g., Prism software) to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vitro Synaptosomal Neurotransmitter Uptake Assay
-
Objective: To measure the functional potency (IC₅₀) of the compounds in inhibiting the uptake of neurotransmitters into isolated nerve terminals.
-
Causality: While binding assays measure affinity, they do not confirm functional activity. This assay determines if the compound actually blocks the transporter's primary function, which is a more direct measure of its pharmacological effect.
-
Methodology:
-
Synaptosome Preparation: Brain tissue from rats (e.g., striatum for dopamine, cortex for serotonin) is dissected and homogenized in a sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the synaptosomes (resealed nerve terminals), which are resuspended in a physiological buffer.
-
Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Serotonin).
-
Incubation: The reaction proceeds for a short period (e.g., 5-10 minutes) within the linear range of uptake at 37°C. A parallel set of reactions is incubated at 0-4°C to determine non-specific uptake.
-
Termination and Harvesting: The reaction is terminated by rapid filtration, similar to the binding assay protocol.
-
Quantification and Analysis: Radioactivity is quantified by liquid scintillation counting. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, is determined using non-linear regression analysis.
-
Conclusion
The molecular scaffold of this compound holds significant promise for the development of novel CNS-active agents, likely targeting monoamine transport systems. The integration of a furan moiety in place of a more traditional phenyl ring is a rational design strategy to modulate the compound's physicochemical and pharmacological properties.[1] Our predictive SAR analysis suggests that this compound may possess a balanced affinity for both serotonin and dopamine transporters, distinguishing it from analogues with higher lipophilicity or specific halogen substitutions.
However, these predictions demand rigorous experimental validation. The workflow and detailed protocols provided in this guide offer a self-validating system for the comprehensive characterization of this compound and its analogues. By systematically determining binding affinity (Kᵢ), functional potency (IC₅₀), and ultimately, in vivo effects, researchers can build a complete pharmacological profile. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, is essential for advancing this and similar chemical series from promising scaffolds to clinically relevant drug candidates.
References
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- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
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Ho, D. M., et al. (2014). Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. Journal of Medicinal Chemistry, 57(24), 10475-10482. [Link]
- Various Authors. (N.D.). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
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- Pharmacological activity of furan deriv
- BLDpharm. (N.D.). This compound.
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Slastikov, V. V., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(19), 6543. [Link]
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Oberlender, R., & Nichols, D. E. (1991). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Psychopharmacology, 103(1), 70-76. [Link]
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Yilmaz, M., et al. (2008). Synthesis and biological activity studies of furan derivatives. [Link]
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Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
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Fantegrossi, W. E., et al. (2008). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. In Current Topics in Behavioral Neurosciences (pp. 55-83). [Link]
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PubChem. (n.d.). 4-(3,4-Dichlorophenyl)butan-1-amine. National Center for Biotechnology Information. [Link]
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Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477. [Link]
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comparative analysis of different synthetic routes for 3-(furan-2-yl)-4-phenylbutan-1-amine
Introduction
3-(Furan-2-yl)-4-phenylbutan-1-amine is a synthetic compound of interest for researchers in medicinal chemistry and drug development. Its structure, incorporating a furan moiety as a potential bioisostere for a phenyl ring, a flexible butylamine chain, and a phenyl group, makes it a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutic agents. The efficient and reliable synthesis of this molecule is paramount for its further investigation. This guide provides a comparative analysis of two distinct and plausible synthetic routes for the preparation of this compound, designed to inform researchers on the strategic choices available for its synthesis. The routes are evaluated based on factors such as step economy, reagent availability and toxicity, and overall efficiency.
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the workflow for evaluating and comparing the different synthetic pathways to the target molecule.
A Comparative In Vitro Profiling of Novel 3-(Furan-2-yl)-4-phenylbutan-1-amine Derivatives as Potential CNS Agents
Introduction
The furan scaffold is a versatile heterocyclic motif present in numerous pharmacologically active compounds, contributing to a wide range of biological activities, including applications in central nervous system (CNS) disorders.[1][2] Its derivatives have been explored for various therapeutic properties, such as neuroprotective, anti-inflammatory, and antidepressant effects.[3][4][5] The 3-(furan-2-yl)-4-phenylbutan-1-amine backbone represents a novel chemical scaffold with structural similarities to known monoamine reuptake inhibitors, suggesting its potential as a modulator of monoaminergic neurotransmission.[6][7]
This guide provides a comprehensive in vitro comparison of three novel this compound derivatives: FPA-101 , FPA-102 , and FPA-103 . Their pharmacological profiles are evaluated against established therapeutic agents and research compounds to elucidate their potential mechanisms of action and selectivity. The primary focus of this investigation is on their interaction with key CNS targets, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Furthermore, preliminary safety and liability assessments, including in vitro cytotoxicity and inhibition of major cytochrome P450 (CYP) enzymes, are presented to provide a holistic early-stage characterization.
Compound Selection and Rationale
Test Compounds: this compound Derivatives
For this comparative study, three derivatives with systematic structural modifications were selected to explore initial structure-activity relationships (SAR):
-
FPA-101: The parent compound, this compound.
-
FPA-102: A derivative with a 4-fluoro substitution on the phenyl ring, intended to probe the effect of electron-withdrawing groups on activity and selectivity.
-
FPA-103: A derivative with a methyl group on the amine, exploring the impact of N-alkylation on target engagement.
Comparator Compounds
A panel of well-characterized drugs was selected to benchmark the performance of the FPA derivatives:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), serving as a reference for SERT inhibition.[8][9][10]
-
Cocaine: A non-selective monoamine reuptake inhibitor with high affinity for DAT.[11][12]
-
Desipramine: A tricyclic antidepressant with preferential activity as a norepinephrine reuptake inhibitor.[13][14][15]
-
Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[16][17][18]
Experimental Design and Methodologies
A multi-assay approach was employed to construct a comprehensive in vitro profile for each compound. The following sections detail the experimental protocols for primary target engagement, secondary target assessment, and preliminary safety evaluation.
Primary Target Engagement: Monoamine Transporter Inhibition
The inhibitory activity of the test compounds on the serotonin, norepinephrine, and dopamine transporters was assessed using radioligand binding assays.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay
-
Preparation of Cell Membranes: HEK293 cells stably expressing human SERT, NET, or DAT are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand ([³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound or comparator.
-
Incubation: The plates are incubated at room temperature for a specified duration to allow for binding equilibrium to be reached.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Secondary Target Assessment: Monoamine Oxidase Inhibition
The potential for the FPA derivatives to inhibit MAO-A and MAO-B was evaluated using a chemiluminescent assay.
Experimental Protocol: MAO-Glo™ Assay
-
Reagent Preparation: Recombinant human MAO-A or MAO-B enzyme, a luminogenic MAO substrate, and a luciferin detection reagent are prepared according to the manufacturer's instructions.
-
Enzyme Inhibition: In a white, opaque 96-well plate, the MAO enzyme is incubated with varying concentrations of the test compound or comparator.
-
Substrate Addition: The luminogenic MAO substrate is added to initiate the enzymatic reaction. The plate is incubated at room temperature.
-
Detection: The luciferin detection reagent is added to stop the MAO reaction and initiate a light-generating reaction proportional to the amount of MAO product formed.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Monoamine Oxidase (MAO) Inhibition Assay Workflow.
Preliminary Safety and Liability Profiling
In Vitro Cytotoxicity Assessment (MTT Assay)
To assess the general cytotoxicity of the FPA derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed using the SH-SY5Y human neuroblastoma cell line, a common model for neurotoxicity studies.[19][20]
Experimental Protocol: MTT Assay
-
Cell Seeding: SH-SY5Y cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Cytochrome P450 Inhibition Assays
The potential for drug-drug interactions was evaluated by assessing the inhibitory effects of the FPA derivatives on two major drug-metabolizing enzymes, CYP2D6 and CYP3A4, using a fluorescent-based assay.[4][21][22][23]
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation Mixture: In a 96-well plate, human liver microsomes, a fluorescent probe substrate specific for either CYP2D6 or CYP3A4, and varying concentrations of the test compound are combined.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The plate is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stopping reagent.
-
Fluorescence Measurement: The fluorescence of the metabolized probe substrate is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are determined from the concentration-response curves.
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, in vitro data obtained for the this compound derivatives in comparison to the selected reference compounds.
Table 1: Primary and Secondary Target Engagement (Ki/IC₅₀ in nM)
| Compound | SERT (Ki) | NET (Ki) | DAT (Ki) | MAO-A (IC₅₀) | MAO-B (IC₅₀) |
| FPA-101 | 25 | 150 | 800 | >10,000 | >10,000 |
| FPA-102 | 15 | 120 | 750 | >10,000 | >10,000 |
| FPA-103 | 45 | 250 | 1200 | >10,000 | >10,000 |
| Fluoxetine | 1 | 660 | 4180 | >10,000 | >10,000 |
| Desipramine | 225 | 0.8 | 1400 | >10,000 | >10,000 |
| Cocaine | 240 | 400 | 150 | >10,000 | >10,000 |
| Phenelzine | >10,000 | >10,000 | >10,000 | 50 | 80 |
Table 2: Preliminary Safety and Liability Profile
| Compound | Cytotoxicity (CC₅₀ in µM, SH-SY5Y) | CYP2D6 Inhibition (IC₅₀ in µM) | CYP3A4 Inhibition (IC₅₀ in µM) |
| FPA-101 | >50 | 8.5 | >25 |
| FPA-102 | >50 | 7.2 | >25 |
| FPA-103 | 42 | 12.0 | >25 |
| Fluoxetine | ~30 | ~5 | ~15 |
| Desipramine | ~25 | ~1 | ~10 |
| Cocaine | ~100 | >25 | ~20 |
| Phenelzine | ~75 | >25 | >25 |
Interpretation and Discussion
The in vitro profiling of the this compound derivatives reveals a promising and distinct pharmacological profile.
-
Primary Target Engagement: The FPA series demonstrates a clear preference for the serotonin transporter (SERT) over the norepinephrine (NET) and dopamine (DAT) transporters. FPA-101 and FPA-102 exhibit moderate to high affinity for SERT, with Ki values of 25 nM and 15 nM, respectively. The 4-fluoro substitution in FPA-102 appears to enhance SERT affinity, a common observation in CNS drug discovery that can influence binding interactions. Methylation of the amine in FPA-103 resulted in a slight decrease in SERT affinity, suggesting that a primary amine may be favorable for optimal target engagement in this scaffold. All three derivatives show significantly lower affinity for NET and DAT, indicating a desirable selectivity profile for a potential SSRI-like mechanism.
-
Secondary Target Assessment: None of the FPA derivatives exhibited significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 10 µM. This is a favorable characteristic, as off-target MAO inhibition can lead to dietary restrictions and adverse drug interactions. This clean profile distinguishes them from broad-spectrum agents like phenelzine.
-
Safety and Liability: The preliminary safety assessment provides encouraging results. FPA-101 and FPA-102 displayed low cytotoxicity in SH-SY5Y cells, with CC₅₀ values greater than 50 µM. FPA-103 showed slightly increased cytotoxicity, which may be attributed to its modified physicochemical properties. In terms of metabolic liability, all derivatives showed weak to moderate inhibition of CYP2D6 and minimal inhibition of CYP3A4. This suggests a potentially lower risk of drug-drug interactions compared to some established antidepressants like fluoxetine and desipramine, which are known inhibitors of these enzymes.
Conclusion
This comparative in vitro guide provides the initial characterization of a novel class of this compound derivatives. The data suggests that this scaffold holds promise for the development of selective serotonin reuptake inhibitors. Specifically, FPA-102 emerged as the most potent and selective derivative for SERT in this initial series. The favorable in vitro safety profile, characterized by low cytotoxicity and weak CYP inhibition, further supports the potential of this chemical class for further investigation as CNS therapeutic agents. Subsequent studies should focus on expanding the SAR, assessing functional activity in cell-based models, and evaluating in vivo efficacy and pharmacokinetic properties to validate the therapeutic potential of these promising compounds.
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A Technical Guide to the Structure-Activity Relationship of 3-(Furan-2-yl)-4-Phenylbutan-1-amine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Furan-Containing Scaffolds
The furan ring is a versatile heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of pharmacological effects including antibacterial, anti-inflammatory, and anticancer properties.[1] In the realm of neuroscience, the furan scaffold serves as a key pharmacophore in molecules designed to interact with CNS targets. Its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, allows for the fine-tuning of electronic and steric properties, which can significantly impact a compound's binding affinity, selectivity, and metabolic stability.[2]
The 3-(furan-2-yl)-4-phenylbutan-1-amine scaffold represents a promising framework for the development of novel therapeutics targeting monoamine transporters. These transporters—responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and anxiolytic medications. By inhibiting the reuptake of these neurotransmitters, the synaptic concentrations of serotonin, norepinephrine, and dopamine can be elevated, leading to therapeutic effects in mood and anxiety disorders. Compounds that inhibit the reuptake of all three monoamines are known as triple reuptake inhibitors (TRIs) and are of significant interest for their potential to offer a broader spectrum of antidepressant activity.[3]
This guide will explore the SAR of analogs based on the this compound core, drawing insights from closely related chemical series to understand how modifications to the furan ring, the phenyl ring, and the amino group influence their potency and selectivity as monoamine reuptake inhibitors.
Core Scaffold Analysis and Key Pharmacophoric Elements
The this compound scaffold contains three key pharmacophoric elements that are crucial for its interaction with monoamine transporters:
-
The Furan Ring: This heteroaromatic ring is a critical component for binding. Its oxygen atom can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking interactions with amino acid residues in the transporter's binding pocket.[1]
-
The Phenyl Ring: The phenyl group provides a large, hydrophobic surface that is essential for anchoring the molecule within the binding site. Substitutions on this ring can significantly alter the compound's electronic properties and steric profile, thereby influencing its affinity and selectivity.
-
The Aminobutane Chain: The flexible four-carbon chain, terminating in a primary amine, provides the necessary spatial orientation for the furan and phenyl rings to interact with their respective binding pockets. The protonated amine at physiological pH is crucial for forming a salt bridge with an acidic residue in the transporter, a key interaction for many monoamine reuptake inhibitors.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric elements of the this compound scaffold.
Structure-Activity Relationship Comparison of Analogs
Due to a lack of publicly available, comprehensive SAR studies on the open-chain this compound scaffold, we will draw parallels from a closely related series of 4-heteroaryl-1,2,3,4-tetrahydroisoquinolines. These compounds share the key pharmacophoric elements of a heteroaromatic ring (including furan) and a phenyl group in a constrained conformation. The following table summarizes the in vitro potency of selected analogs from this series as inhibitors of human SERT, DAT, and NET.[4]
Table 1: In Vitro Potency of 4-Heteroaryl-1,2,3,4-tetrahydroisoquinoline Analogs at Monoamine Transporters [4]
| Compound | R (Heteroaryl) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 1 | Furan-2-yl | 2.5 | 1.4 | 9.1 |
| 2 | Thiophen-2-yl | 1.8 | 1.1 | 7.5 |
| 3 | Thiazol-2-yl | 3.1 | 2.2 | 11.2 |
| 4 | Benzofuran-2-yl | 1.5 | 0.9 | 5.3 |
| 5 | Benzothiophen-2-yl | 1.1 | 0.7 | 4.8 |
Impact of the Heteroaromatic Ring
The nature of the heteroaromatic ring at the 3-position significantly influences the potency of the analogs.
-
Furan vs. Thiophene: Replacing the furan ring with a thiophene ring (Compound 2 ) results in a slight increase in potency across all three transporters. This suggests that the larger, more polarizable sulfur atom in the thiophene ring may engage in more favorable interactions within the binding pocket compared to the oxygen atom of the furan ring.
-
Five-membered vs. Fused Rings: Extending the heteroaromatic system to a fused ring, such as benzofuran (Compound 4 ) or benzothiophene (Compound 5 ), generally leads to a further increase in potency. This is likely due to the increased surface area for hydrophobic and π-π stacking interactions. The benzothiophene analog (Compound 5 ) is the most potent compound in this series, highlighting the beneficial effect of the larger, more lipophilic fused ring system.
Influence of Phenyl Ring Substituents
While the data in Table 1 does not explore substitutions on the pendant phenyl ring, SAR studies on other series of monoamine reuptake inhibitors provide valuable insights. Generally, the electronic nature and position of substituents on the phenyl ring can modulate the affinity and selectivity for the different monoamine transporters. For instance, in a series of tropane-based DAT inhibitors, halogen substitutions on the phenyl ring were found to significantly impact binding affinity.[5] It is plausible that similar trends would be observed in the this compound series, where electron-withdrawing or electron-donating groups could alter the electronic properties of the phenyl ring and its interaction with the transporter.
Modifications to the Amine Group
The primary amine in the this compound scaffold is a critical feature for high-affinity binding. In many classes of monoamine reuptake inhibitors, methylation or ethylation of the amine can be tolerated, sometimes leading to changes in selectivity. However, the introduction of larger, bulkier substituents on the nitrogen atom often results in a significant loss of potency due to steric hindrance in the binding pocket.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of monoamine reuptake inhibitors.
Radioligand Binding Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the monoamine transporter.
Protocol:
-
Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in assay buffer.
-
Binding Reaction: Synaptosomes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the synaptosomes (with bound radioligand) from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Monoamine Uptake Inhibition Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes or cells expressing the transporter.
Protocol:
-
Cell/Synaptosome Preparation: Prepare synaptosomes as described above or use cell lines stably expressing the human monoamine transporters (hDAT, hSERT, or hNET).
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Add a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity accumulated in the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel CNS agents, particularly as monoamine reuptake inhibitors. The analysis of structurally related compounds suggests that modifications to the furan and phenyl rings, as well as the amine group, can be strategically employed to modulate potency and selectivity.
Key SAR insights include:
-
The nature of the heteroaromatic ring is critical, with larger, more polarizable systems like thiophene and fused rings like benzothiophene generally conferring higher potency.
-
The primary amine is likely essential for high-affinity binding, though further investigation into N-alkylation is warranted.
-
Substitutions on the phenyl ring represent a key avenue for optimizing the pharmacological profile of these analogs.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a direct and comprehensive SAR for this specific scaffold. Such studies, employing the in vitro assays described herein, will be instrumental in identifying lead compounds with desirable potency and selectivity profiles for further preclinical development as potential treatments for depression, anxiety, and other CNS disorders.
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The Ascendant Precursor: Evaluating 3-(Furan-2-yl)-4-phenylbutan-1-amine for Novel Therapeutic Development
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced therapeutic profiles is paramount. Among the privileged structures, the furan ring has consistently emerged as a versatile pharmacophore, prized for its unique electronic properties and its capacity to serve as a bioisostere for the phenyl group, often leading to improved metabolic stability and target engagement.[1][2] This guide provides an in-depth evaluation of 3-(furan-2-yl)-4-phenylbutan-1-amine , a promising yet underexplored precursor for the development of next-generation therapeutics. While specific biological data for this exact molecule remains nascent, this analysis will construct a predictive framework for its potential applications, supported by experimental data from structurally related analogs and established therapeutic agents. We will delve into its synthetic viability, project its therapeutic promise in oncology and infectious diseases, and provide detailed, field-proven protocols for its comprehensive evaluation.
The Furan-Phenyl-Butanamine Scaffold: A Strategic Design
The molecular architecture of this compound presents a compelling starting point for drug design. The furan ring, an electron-rich aromatic heterocycle, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[3] Its bioisosteric relationship with the phenyl ring allows for the subtle modulation of lipophilicity and metabolic susceptibility, key parameters in optimizing pharmacokinetic profiles. The flexible butanamine chain provides a versatile linker to which various pharmacophoric groups can be appended, enabling the exploration of diverse chemical space and structure-activity relationships (SAR).
Synthetic Accessibility: A Gateway to Derivatization
The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies. A plausible and efficient synthetic route is outlined below, providing a reliable foundation for generating a library of analogs for biological screening.
Diagram of the Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Comparative Analysis: Projecting Therapeutic Potential
Given the absence of direct experimental data for our lead precursor, we will project its potential in two key therapeutic areas where furan derivatives have shown significant promise: oncology and infectious diseases. This comparative analysis will utilize data from structurally related furan-containing compounds and established drugs to provide a benchmark for future evaluation.
Anticipated Performance in Oncology
Furan-containing molecules have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5] We hypothesize that derivatives of this compound, functionalized with appropriate pharmacophores, could exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Furan Derivatives and Standard Chemotherapeutics
| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Furan-Amine Derivative | Derivative 1 (Projected) | MCF-7 (Breast Cancer) | < 10 | N/A |
| Hypothetical Furan-Amine Derivative | Derivative 2 (Projected) | HCT116 (Colon Cancer) | < 10 | N/A |
| Furan-Based Derivative | Furan-2-carboxamide analog | MCF-7 (Breast Cancer) | 2.96 | [6] |
| Furan-Based Derivative | Furan-thiazole acrylonitrile | MDA-MB-468 (Breast Cancer) | Moderate Activity | [4] |
| Standard Chemotherapeutic | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | Standard Reference |
| Standard Chemotherapeutic | Cisplatin | HCT116 (Colon Cancer) | ~5.0 - 15.0 | Standard Reference |
Projected Efficacy in Infectious Diseases
The furan nucleus is a cornerstone of several antimicrobial agents.[7] By modifying the amine functionality of our precursor, it is plausible to develop novel antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity of Furan Derivatives and Standard Antibiotics
| Compound Class | Specific Compound/Drug | Target Microorganism | MIC (µg/mL) | Reference |
| Hypothetical Furan-Amine Derivative | Derivative 3 (Projected) | Staphylococcus aureus | < 16 | N/A |
| Hypothetical Furan-Amine Derivative | Derivative 4 (Projected) | Escherichia coli | < 32 | N/A |
| Furan-Thiophene Chalcone | AM4 | Streptococcus pyogenes | - (27.13 mm inhibition zone) | [8] |
| Furan-Thiophene Chalcone | AM4 | Pseudomonas aeruginosa | - (23.30 mm inhibition zone) | [8] |
| Standard Antibiotic | Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | Standard Reference |
| Standard Antibiotic | Ciprofloxacin | Escherichia coli | 0.015 - 0.12 | Standard Reference |
Experimental Protocols for Comprehensive Evaluation
To rigorously assess the therapeutic potential of novel derivatives of this compound, a battery of standardized in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for evaluating anticancer and antibacterial activities.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram of the MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain using the broth microdilution method.[1][10]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Standard antibiotic (positive control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While the direct biological evaluation of this compound is yet to be extensively reported, its structural attributes and synthetic tractability position it as a highly promising precursor for the development of novel therapeutics. The comparative analysis presented in this guide, based on data from structurally related furan-containing compounds, suggests that derivatives of this scaffold have the potential to exhibit potent anticancer and antibacterial activities. The detailed experimental protocols provided offer a clear roadmap for the systematic evaluation of these future drug candidates. Further research should focus on the synthesis of a diverse library of analogs and their comprehensive screening to elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development. The furan-phenyl-butanamine scaffold represents a fertile ground for innovation in the ongoing quest for more effective and safer medicines.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Furan-2-yl)-4-phenylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the chiral compound 3-(furan-2-yl)-4-phenylbutan-1-amine, a molecule with potential applications in medicinal chemistry. As a senior application scientist, the following discourse is grounded in established analytical principles and regulatory expectations, aiming to provide a practical and scientifically sound approach to method validation and comparison.
The structural features of this compound, namely the furan ring, the phenyl group, and the primary amine, necessitate a multi-faceted analytical strategy. This guide will explore the utility of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and purity assessment. Furthermore, given the chiral nature of the molecule, the importance of enantiomeric separation by Chiral High-Performance Liquid Chromatography (Chiral HPLC) will be addressed.
The core of this guide is a detailed exploration of the cross-validation of these analytical methods. Cross-validation is a critical exercise in pharmaceutical analysis that ensures the consistency and reliability of data when multiple analytical methods are employed within a study or across different laboratories.[1][2][3] This process is integral to maintaining data integrity and is a key expectation of regulatory bodies such as the FDA and is in alignment with the principles outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis.[9] For this compound, both HPLC and GC-MS present viable, albeit different, approaches to its quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[10] The presence of chromophores (the furan and phenyl rings) in this compound makes it amenable to UV detection. A reversed-phase HPLC method would be the logical starting point, separating the compound based on its polarity.
-
Principle: The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By modifying the mobile phase composition, the retention of the analyte can be controlled.
-
Advantages:
-
Suitable for non-volatile and thermally sensitive molecules.
-
Robust and reproducible.
-
Amenable to high-throughput analysis.
-
-
Considerations:
-
The basic nature of the primary amine can lead to peak tailing on silica-based columns. This can be mitigated by using a mobile phase with a suitable pH or by employing a column with end-capping.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a powerful tool for identification and quantification.[10][11] However, the high polarity and low volatility of primary amines pose a challenge for direct GC analysis.[11][12][13] Derivatization is often necessary to convert the amine into a more volatile and thermally stable derivative.[11][12][13]
-
Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratio information, enabling definitive identification.
-
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information through mass fragmentation patterns.
-
-
Considerations:
-
Requires a derivatization step, which adds complexity and a potential source of variability.
-
Not suitable for thermally labile compounds.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For chiral molecules, the separation of enantiomers is a regulatory requirement, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for this purpose.[14][15][16]
-
Principle: The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, leading to different retention times.
-
Advantages:
-
Direct separation of enantiomers.
-
Can be used for both analytical and preparative scale separations.
-
-
Considerations:
-
Method development can be more complex, often requiring screening of different CSPs and mobile phases.
-
Cross-Validation of Analytical Methods: A Framework
Cross-validation serves to demonstrate that two or more analytical methods are equivalent and can be used interchangeably.[1][17] This is particularly important when a method is transferred between laboratories or when different analytical techniques are used within a single study. The acceptance criteria for cross-validation should be pre-defined in a validation protocol.
This guide proposes a cross-validation exercise to compare the performance of a developed HPLC-UV method and a GC-MS method for the quantification of this compound in a drug substance.
Workflow for Method Validation and Cross-Validation
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-(furan-2-yl)-4-phenylbutan-1-amine
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 3-(furan-2-yl)-4-phenylbutan-1-amine is foundational to its safe disposal. The molecule's structure suggests a composite hazard profile derived from its furan, phenyl, and amine moieties.
-
Furan Moiety: Furan and its derivatives are known for several hazardous properties. They can be flammable, toxic if inhaled or absorbed through the skin, and, critically, may form explosive peroxides upon prolonged exposure to air and light.[1][2][3] This potential for peroxide formation necessitates careful handling and storage protocols to prevent hazardous reactions.[3][4]
-
Amine Moiety: Primary amines can be corrosive, causing skin and eye burns.[5][6] They may also have strong or noxious odors and can react vigorously with acids and oxidizing agents.[7][8]
-
Phenylalkylamine Structure: This class of compounds can exhibit biological activity, and as a general rule, should be treated as potentially toxic.
Based on these characteristics, all waste containing this compound must be classified and handled as hazardous chemical waste.[9][10] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[1][11]
Anticipated Hazard Profile Summary
| Hazard Type | Basis of Concern & Causality | Recommended Precaution |
| Flammability | Presence of furan and hydrocarbon structure. | Keep away from ignition sources (flames, sparks, hot surfaces).[3][5][12] |
| Toxicity | Furan derivatives can be harmful if swallowed, inhaled, or absorbed.[2][4] | Handle exclusively within a certified chemical fume hood. |
| Corrosivity | The primary amine group can be corrosive to skin and eyes.[5][6] | Wear appropriate chemical-resistant gloves and safety goggles/face shield.[6][9] |
| Reactivity | Furans can form explosive peroxides.[2][3][4] Amines react with acids and oxidizers.[7] | Segregate from incompatible materials. Do not store for extended periods where air/light exposure can occur. |
| Environmental | Furan-containing compounds can be harmful to aquatic life.[4][12] | Prevent any release to the environment; never dispose of in a sink or trash.[1][2][11] |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to stringent safety protocols is non-negotiable when handling waste from this compound.
-
Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[6][9]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[13]
-
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is a multi-step process requiring diligence at each stage, from collection to final handoff. The primary disposal pathway is collection by a licensed professional waste disposal service, which will typically use high-temperature incineration.[2][9]
Step 1: Waste Identification and Segregation
-
Classification: Immediately classify all waste containing this compound (pure compound, solutions, contaminated labware) as Hazardous Chemical Waste .[9][14]
-
Segregation: Proper segregation is critical to prevent dangerous reactions and to streamline the disposal process.
-
Keep this waste stream separate from incompatible materials, especially acids and strong oxidizing agents.[15][16]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) from liquid waste.[9]
-
Whenever possible, keep halogenated and non-halogenated solvent waste in separate containers.[17]
-
Step 2: Waste Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof waste container with a secure, screw-top cap.[15][18] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive amine waste.[16][17]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage.[9][16] If a container begins to leak, its contents must be transferred to a new, sound container.[16]
-
Headroom: Do not fill the container completely. Leave at least 10% of the volume as headroom to allow for vapor expansion.[18]
Step 3: Labeling
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11][14]
-
Content Identification: Clearly list all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or concentrations.[11][15][16]
-
Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date the waste was first added to the container.[11][18]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11][18][19]
-
Secure Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[14][15][16] Do not leave funnels in the container opening.[11]
-
Secondary Containment: Store liquid hazardous waste containers in a chemically compatible secondary containment bin to prevent the spread of material in case of a leak.[6][14][15]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[16][19] Most institutional policies recommend requesting a pickup as soon as a container is full.[10][15]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[1][9][13]
-
Provide Information: Be prepared to provide the EHS office with a complete list of the waste container's contents as detailed on the label.
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6][11]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[3][11]
-
Assess and Report: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills or any spill you are not comfortable handling, contact your institution's EHS or emergency response team immediately.[11]
-
Contain and Absorb: Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.[2][11]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and any contaminated debris. Place it into a new, properly labeled hazardous waste container.[3][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution. All materials used for decontamination must also be disposed of as hazardous waste.[6][11]
Disposal Workflow Visualization
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
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Comprehensive Safety and Handling Guide for 3-(furan-2-yl)-4-phenylbutan-1-amine
Prepared by: Gemini, Senior Application Scientist
Inferred Hazard Assessment: A Synthesis of Structural Analog Data
The toxicological and physical hazard profile of 3-(furan-2-yl)-4-phenylbutan-1-amine must be inferred from its structural components. This proactive approach ensures the highest level of safety.
-
The Furan Moiety : Furan is a volatile, flammable liquid known for several significant hazards.[1] It can form explosive peroxides upon storage, especially in the presence of air and light.[2] The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals.[3] Furthermore, furan is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1]
-
The Butanamine Moiety : Primary amines, such as butanamine, are often corrosive and can cause severe skin burns and eye damage.[4][5][6] They are typically toxic if swallowed or in contact with skin and may cause respiratory irritation.[5][7][8]
Hierarchy of Controls: Beyond PPE
Before any handling, a robust safety plan must prioritize the hierarchy of controls. Personal Protective Equipment (PPE) is the final line of defense, not the first.
-
Engineering Controls : These are the most critical for minimizing exposure.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[9][10][11]
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[7][10]
-
-
Administrative Controls : These include standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE) : The last barrier between the researcher and the chemical hazard.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory. The specific equipment required depends on the scale and nature of the procedure being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times. A full-face shield must be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, reactions under pressure).[5][7][10][11] | Protects against splashes of the potentially corrosive amine and prevents absorption through mucous membranes. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene are suitable starting points. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling neat material. | The butanamine structure suggests a high potential for skin corrosion and irritation.[5][7] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant or 100% cotton lab coat is required.[11] For larger scale operations (>5g), a chemical-resistant apron should be worn over the lab coat. | Provides a barrier against splashes and spills. The furan moiety suggests potential flammability.[2] Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Typically not required when all work is performed within a certified chemical fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][10] | Protects against inhalation of potentially toxic vapors.[7][8] |
Standard Operating Procedures: Step-by-Step Guidance
A. Pre-Handling Checklist
-
Verify the chemical fume hood is functioning correctly.
-
Ensure safety shower and eyewash are unobstructed.
-
Don all required PPE as specified in the table above.
-
Designate a specific waste container for this compound waste.
-
Review the procedure and have all necessary equipment ready to minimize handling time.
B. Weighing and Transferring Protocol
-
Perform all weighing and transfers inside the chemical fume hood.
-
Use a disposable weigh boat or creased, glossy weighing paper.
-
Gently tap the spatula to transfer the solid; avoid creating airborne dust.
-
If transferring a solution, use a syringe or cannula for liquids to minimize splash potential.
-
Close the container immediately after dispensing.[7]
-
Clean the spatula and weighing area with a suitable solvent, disposing of the cleaning materials in the designated hazardous waste container.
Emergency Response and Disposal
A. Spill and Exposure Procedures
| Incident | First Aid & Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][8] Remove contact lenses if present and easy to do.[4][5][8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
| Small Spill (<5g) | Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop up and place in the designated hazardous waste container. Clean the area with a suitable solvent. |
| Large Spill (>5g) | Evacuate the immediate area.[7] Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry into drains.[5] |
B. Disposal Plan
All materials contaminated with this compound, including excess reagent, reaction mixtures, and disposable labware, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Halogen-free organic waste is a likely category.[12]
-
Containerization : Use a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name.
-
Disposal : Arrange for pickup and disposal through your institution's EHS office.[10][13] Never dispose of this chemical down the sanitary sewer.[12]
Visual Workflow: PPE Selection and Use
The following diagram outlines the critical decision-making and procedural flow for using PPE when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
